Ethyl 3-amino-3-ethoxyacrylate hydrochloride
Description
Properties
IUPAC Name |
ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGHNNMPKVPTKF-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)OCC)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34570-16-6 | |
| Record name | 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 3-amino-3-ethoxyacrylate hydrochloride
CAS Number: 34570-16-6
This technical guide provides a comprehensive overview of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a versatile chemical compound with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, including its role as a c-Jun N-terminal kinase (JNK) inhibitor and as an intermediate in the synthesis of pyridine derivatives.
Physicochemical Properties
This compound is a white solid that is stable under recommended storage conditions.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 34570-16-6 | [2][3] |
| Molecular Formula | C₇H₁₄ClNO₃ | [2] |
| Molecular Weight | 195.64 g/mol | [2] |
| Melting Point | 103-105 °C (lit.) | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [4] |
| Appearance | White solid/powder | [1][4] |
| Storage Temperature | 2-8°C | |
| InChI Key | JYGHNNMPKVPTKF-IPZCTEOASA-N | [2] |
| SMILES | Cl.CCO\C(N)=C\C(=O)OCC |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been described.[5] The synthesis involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid gas.
Experimental Protocol: Synthesis of Ethyl β-amino-β-ethoxyacrylate hydrochloride[6]
Materials:
-
Ethyl cyanoacetate (226 g)
-
Absolute ethanol (200 ml)
-
Hydrochloric acid gas
-
tert-Butyl methyl ether (1.5 l for precipitation, 0.5 l for washing)
Procedure:
-
A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is saturated by introducing hydrochloric acid gas at 0°C.
-
The mixture is stirred at 0°C overnight.
-
1.5 l of tert-butyl methyl ether are added to the mixture, causing the product to precipitate.
-
The precipitated Ethyl β-amino-β-ethoxyacrylate hydrochloride is filtered off under suction.
-
The collected solid is washed portionwise with 0.5 l of tert-butyl methyl ether.
-
The final product is dried at 35°C in vacuo.
Expected Outcome: This procedure yields Ethyl β-amino-β-ethoxyacrylate hydrochloride with a melting point of 103°-104°C.[5]
Applications in Organic Synthesis: Intermediate for Pyridine Derivatives
Representative Experimental Workflow: Synthesis of Pyridine Derivatives
This workflow outlines a general approach for the synthesis of pyridine derivatives using an aminoacrylate as a key building block.
Caption: General workflow for pyridine synthesis.
Application in Drug Development: JNK Inhibition
This compound has been identified as an inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways related to inflammation, apoptosis, and cell proliferation.[6] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.
The JNK Signaling Pathway and Inhibition
The JNK signaling pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., MEKK1), a MAPKK (MKK4/7), and JNK itself. Upon activation by various stress stimuli, this cascade leads to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate gene expression. Small molecule inhibitors can block this pathway, often by competing with ATP for the kinase's binding site.
Caption: JNK signaling pathway and inhibition.
Experimental Protocol: In Vitro JNK Kinase Assay
The following is a general protocol for an in vitro kinase assay to screen for JNK inhibitors. This protocol can be adapted to test the inhibitory activity of this compound.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Test compound (this compound)
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., phospho-specific antibodies, luminescence reagents)
Procedure (based on a luminescence assay format):
-
Prepare serial dilutions of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
In a multi-well plate, add the JNK enzyme and the test compound dilutions or vehicle.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the JNK substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. In a luminescence-based assay, this typically involves adding a reagent that converts the remaining ATP to a light signal. The amount of light is inversely proportional to the kinase activity.
-
Calculate the percentage of JNK inhibition for each compound concentration and determine the IC₅₀ value.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.[1]
For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Angene - this compound | 34570-16-6 | MFCD00012221 | AG0039WZ [japan.angenechemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. Buy this compound | 34570-16-6 [smolecule.com]
"Ethyl 3-amino-3-ethoxyacrylate hydrochloride" molecular formula
An In-depth Technical Guide to Ethyl 3-amino-3-ethoxyacrylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile chemical intermediate with significant applications in pharmaceutical development, biochemical research, and polymer chemistry.[1] Its utility as a building block for synthesizing a variety of organic molecules, coupled with its role as a c-Jun NH2-terminal kinase (JNK) inhibitor, makes it a compound of interest for drug discovery and material science.[2] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.
Chemical Properties and Data
This compound is a white solid compound.[1] Its chemical structure combines features of an enamine, an ester, and a hydrochloride salt, contributing to its unique reactivity.
Molecular Formula
The molecular formula for the compound is C₇H₁₃NO₃·HCl[1], often represented as C₇H₁₄ClNO₃.[2][3] The linear formula is CH₃CH₂OC(NH₂)=CHCO₂CH₂CH₃ · HCl.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | [2][3] |
| CAS Number | 34570-16-6 | [2][3] |
| Molecular Weight | 195.64 g/mol | [2][3] |
| Appearance | White Solid | [1] |
| Melting Point | 103-105 °C | |
| Storage Temperature | 2-8 °C | |
| Assay | ≥ 95% |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common laboratory-scale preparation involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid.[4] Another notable method is the carbonylation of ethyl acetate.[2]
Protocol: Synthesis from Ethyl Cyanoacetate
This protocol is based on the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ether, which is subsequently hydrolyzed to the desired product.
Materials:
-
Ethyl cyanoacetate (226 g)
-
Absolute ethanol (200 ml)
-
Hydrochloric acid gas
-
Tertiary-butyl methyl ether (2 L)
Procedure:
-
A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C using an ice bath.
-
Hydrochloric acid gas is bubbled through the solution until it is saturated.
-
The mixture is stirred at 0°C overnight.
-
Following the overnight reaction, 1.5 L of tertiary-butyl methyl ether is added to the mixture to precipitate the product.
-
The resulting precipitate, Ethyl β-amino-β-ethoxyacrylate hydrochloride, is collected by suction filtration.
-
The collected solid is washed with 0.5 L of tertiary-butyl methyl ether.
-
The final product is dried in a vacuum oven at 35°C to yield a white solid with a melting point of 103-104°C.[4]
Biological Activity and Applications
Kinase Inhibition
Research has identified this compound as an inhibitor of c-Jun NH2-terminal kinase (JNK).[2] The JNK signaling pathway is implicated in various cellular processes, including inflammation and apoptosis.[2] This inhibitory activity suggests potential therapeutic applications in diseases characterized by excessive inflammation or cell proliferation.[2]
Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of diverse pharmaceuticals and agrochemicals.[1]
-
Pharmaceuticals: It is a key building block for pyridine derivatives and has been used in the development of drugs targeting neurological disorders.[1][2]
-
Biochemical Research: Its reactivity is utilized in studying enzyme activity and protein interactions.[1]
-
Polymer Chemistry: The compound can be integrated into polymer structures to enhance material properties such as durability and flexibility.[1]
Visualized Workflow: Synthesis Pathway
The following diagram illustrates the experimental workflow for the synthesis of this compound from ethyl cyanoacetate.
Caption: Synthesis workflow for this compound.
References
A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS No. 34570-16-6). The information is curated for professionals in research and development, offering precise data, experimental context, and logical workflows to support its application in chemical synthesis and drug discovery.
Core Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO₃ | [1][2][3][4] |
| Molecular Weight | 195.64 g/mol | [1][2][3][4][5][6] |
| Appearance | White solid | [1][2] |
| Melting Point | 103-105 °C | [5][6] |
| Solubility | Favorable solubility profile in polar solvents.[1][2] The hydrochloride salt form enhances its solubility and stability.[1] | - |
| Storage Temperature | 2-8°C | [5][6] |
| IUPAC Name | ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | [1][3][4] |
| InChI Key | JYGHNNMPKVPTKF-IPZCTEOASA-N | [1][3][4][5][6] |
| SMILES | CCOC(=CC(=O)OCC)N.Cl | [1] |
Experimental Protocols
The following sections detail the typical methodologies employed to determine the key physical properties of organic compounds like this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid.
Materials:
-
Ethyl cyanoacetate
-
Absolute ethanol
-
Hydrochloric acid gas
-
tert-Butyl methyl ether
Procedure:
-
A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C.
-
Hydrochloric acid gas is bubbled through the solution until saturation is achieved.
-
The mixture is stirred at 0°C overnight.
-
Following the reaction period, 1.5 L of tert-butyl methyl ether are added to the mixture to precipitate the product.
-
The resulting solid, this compound, is collected by filtration under suction.
-
The collected solid is washed with 0.5 L of tert-butyl methyl ether.
-
The final product is dried at 35°C in vacuo to yield the purified compound with a melting point of 103°-104°C.[7]
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of the crystalline compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
The filled capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2°C.
Solubility Assessment
Understanding the solubility of a compound is essential for its application in various chemical reactions and formulations. As an amine hydrochloride, this compound is expected to be soluble in polar solvents.
Materials:
-
Test tubes
-
Graduated cylinders or pipettes
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)
Procedure for Qualitative Solubility:
-
Approximately 10-20 mg of the compound is placed into a clean, dry test tube.
-
1 mL of the selected solvent is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for about one minute.
-
The mixture is visually inspected to determine if the solid has dissolved completely. Observations are recorded as "soluble," "partially soluble," or "insoluble."
Procedure for Quantitative Solubility (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask with a stopper.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
-
The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Visualizing the Synthesis Workflow
The synthesis of this compound can be represented as a clear, logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from starting materials to the final product.
Caption: Synthesis workflow for this compound.
References
- 1. byjus.com [byjus.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Buy this compound | 34570-16-6 [smolecule.com]
- 4. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pennwest.edu [pennwest.edu]
- 6. Ethyl 3-amino-3-ethoxyacrylate 95 34570-16-6 [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Ethyl 3-amino-3-ethoxyacrylate Hydrochloride
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile chemical compound with significant applications in pharmaceutical research and organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is an organic salt with the molecular formula C₇H₁₄ClNO₃.[1][2] It is the hydrochloride salt of ethyl (E)-3-amino-3-ethoxyprop-2-enoate. The presence of amino, ethoxy, and acrylate functionalities within a single molecule makes it a valuable and reactive building block in chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₃ | [1][2] |
| Molecular Weight | 195.64 g/mol | [1][2][3][4] |
| CAS Number | 34570-16-6 | [1][2][3][4][5] |
| IUPAC Name | ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | [1][2] |
| Canonical SMILES | CCOC(=CC(=O)OCC)N.Cl | [1] |
| Appearance | White solid | [1][5] |
| Melting Point | 103-105 °C | [3] |
| Purity | ≥95% - ≥98% | [3][4][5] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While detailed spectra are often proprietary, 1H NMR data is available from commercial suppliers and spectral databases.[2][6]
Experimental Protocols
Synthesis of this compound
A common and documented method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with ethanol in the presence of hydrochloric acid.[7]
Materials:
-
Ethyl cyanoacetate
-
Absolute ethanol
-
Hydrochloric acid gas
-
Tertiary-butyl methyl ether
Procedure: [7]
-
A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C using an ice bath.
-
Hydrochloric acid gas is bubbled through the solution at 0°C until saturation is achieved.
-
The reaction mixture is stirred at 0°C overnight.
-
Following the reaction, 1.5 L of tertiary-butyl methyl ether is added to the mixture to precipitate the product.
-
The resulting precipitate, this compound, is collected by suction filtration.
-
The collected solid is washed with 0.5 L of tertiary-butyl methyl ether.
-
The final product is dried in a vacuum oven at 35°C.
Expected Outcome: This procedure yields this compound as a white solid with a melting point of 103-104°C.[7]
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and materials.
-
Pharmaceutical Research: It is a crucial reagent for synthesizing pyridine carboxamides and other heterocyclic compounds that are investigated as potential therapeutic agents.[1] Its role as a c-Jun NH2-terminal kinase (JNK) inhibitor highlights its potential in developing treatments for inflammatory diseases and cancer.[1]
-
Chemical Synthesis: In organic chemistry, its structure allows for participation in nucleophilic substitution and addition reactions, making it a versatile building block for complex organic molecules.[1]
-
Polymer Chemistry: The compound is utilized as a cross-linker in the formation of amine-acrylate networks, which can enhance the mechanical properties of polymers.[1]
Biological Activity and Signaling Pathway
A significant biological activity of this compound is its ability to inhibit the c-Jun N-terminal kinase (JNK).[1] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis (programmed cell death), and cell proliferation.[1]
JNK Signaling Pathway
The diagram below illustrates a simplified representation of the JNK signaling pathway and the point of inhibition by this compound.
Caption: Simplified JNK signaling pathway and inhibition point.
Experimental Workflow Visualization
The synthesis of this compound can be visualized as a clear, sequential workflow.
Caption: Workflow for the synthesis of the target compound.
References
- 1. Buy this compound | 34570-16-6 [smolecule.com]
- 2. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-3-ethoxyacrylate 95 34570-16-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. prepchem.com [prepchem.com]
Synthesis of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride: A Technical Guide
This technical guide provides an in-depth overview of a common and effective laboratory-scale synthesis pathway for Ethyl 3-amino-3-ethoxyacrylate hydrochloride. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis. This guide details the necessary reagents, a step-by-step experimental protocol, and a summary of quantitative data.
Introduction
This compound is a valuable intermediate in organic and medicinal chemistry.[1] It serves as a crucial building block for the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and pyridine derivatives.[2] Its bifunctional nature, possessing both an amino group and an acrylate system, allows for diverse chemical transformations. This document outlines a reliable synthesis route starting from ethyl cyanoacetate.
Synthesis Pathway
The synthesis of this compound can be achieved through the Pinner reaction. This method involves the reaction of a nitrile, in this case, ethyl cyanoacetate, with an alcohol, ethanol, in the presence of an acid catalyst, hydrogen chloride. The reaction proceeds through the formation of an imidate ester hydrochloride, which is then ammonolyzed in situ to the desired product.
Experimental Protocol
The following protocol is adapted from established laboratory procedures for the synthesis of ethyl β-amino-β-ethoxyacrylate hydrochloride.[3]
3.1. Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 226 g | Starting material |
| Absolute Ethanol | C₂H₅OH | 46.07 | 200 ml | Reactant & Solvent |
| Hydrochloric acid gas | HCl | 36.46 | To saturation | Catalyst |
| tert-Butyl methyl ether | C₅H₁₂O | 88.15 | 2.0 L | Anti-solvent/Washing |
3.2. Procedure
-
A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C using an ice bath.
-
Hydrochloric acid gas is bubbled through the solution at 0°C until the solution is saturated.
-
The reaction mixture is stirred at 0°C overnight.
-
Following the overnight stirring, 1.5 L of tert-butyl methyl ether are added to the reaction mixture to precipitate the product.
-
The precipitated solid, ethyl β-amino-β-ethoxyacrylate hydrochloride, is collected by suction filtration.
-
The collected solid is washed portionwise with a total of 0.5 L of tert-butyl methyl ether.
-
The final product is dried at 35°C in vacuo.
3.3. Expected Outcome
The procedure yields ethyl β-amino-β-ethoxyacrylate hydrochloride as a solid with a melting point of 103-104°C.[3]
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and molecular biology, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the core functionalities of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a versatile chemical entity that has garnered significant attention for its role as a kinase inhibitor and a valuable building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its biological interactions, supported by available data, experimental context, and visual representations of its implicated signaling pathways.
Core Mechanism of Action: Inhibition of c-Jun N-terminal Kinase (JNK)
The primary mechanism of action attributed to this compound is its activity as an inhibitor of c-Jun N-terminal kinase (JNK).[1] The JNK signaling pathway is a critical component of cellular responses to stress, inflammation, and apoptosis (programmed cell death).[2] By targeting this pathway, this compound presents potential therapeutic applications in diseases characterized by excessive inflammation or aberrant cell proliferation.[1]
JNKs are a family of serine/threonine protein kinases that, upon activation by upstream kinases, translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun.[2][] This phosphorylation event triggers the transcription of genes involved in a cascade of cellular processes. JNK inhibitors, such as this compound, function by blocking the activity of these kinases, thereby disrupting this signaling cascade and mitigating the downstream cellular responses.[2]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound has been quantified, providing valuable data for structure-activity relationship (SAR) studies and drug design. The following table summarizes the available quantitative data on its kinase inhibition.
| Compound | Modification | Target | IC50 Value (µM) | Notes |
| This compound | - | Kinase | 15-25 | Hydrochloride salt form exhibits improved aqueous solubility.[1] |
| Ethyl 3-amino-3-ethoxyacrylate (free base) | - | Kinase | 18-28 | |
| Methoxy-substituted analog | Ethoxy -> Methoxy | Kinase | 35-50 | Replacement of the ethoxy group reduces inhibition activity.[1] |
| N-methylated analog | N-methylation | Kinase | 22-35 | N-methylation of the amino group alters enzyme selectivity.[1] |
The JNK Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical JNK signaling pathway and the putative point of intervention by this compound.
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Broader Role in Chemical Synthesis and Drug Discovery
Beyond its direct biological activity, this compound is a crucial intermediate in the synthesis of more complex, biologically active molecules.[4] Its unique structure, featuring an amino group and an ethoxy-acrylate moiety, allows it to serve as a versatile building block in organic synthesis.[1]
Notably, it is utilized in the preparation of pyridine carboxamides and other heterocyclic derivatives.[1] For instance, it has been employed in the synthesis of compounds designed to target microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory process. This highlights a secondary, yet significant, aspect of its mechanism of action within the broader context of drug development—facilitating the creation of novel therapeutic agents.
Experimental Protocols: A General Framework for Kinase Inhibition Assays
While specific, detailed experimental protocols for the determination of JNK inhibition by this compound are not publicly available in the searched literature, a general methodology for a kinase assay to determine IC50 values can be outlined as follows. This protocol is a standard approach used in the field.
Objective: To determine the concentration of this compound that inhibits 50% of the JNK enzyme activity (IC50).
Materials:
-
Recombinant human JNK enzyme (specific isoform to be tested)
-
JNK substrate (e.g., a peptide containing the c-Jun phosphorylation site)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay)
-
Microplate reader
Workflow:
References
In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS No: 34570-16-6). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Chemical Information
| Property | Value |
| IUPAC Name | ethyl (2E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride[1] |
| Molecular Formula | C₇H₁₄ClNO₃[1] |
| Molecular Weight | 195.64 g/mol [1] |
| Structure | CH₃CH₂OC(NH₂) =CHCO₂CH₂CH₃ · HCl |
| Physical Appearance | White solid |
| Melting Point | 103-105 °C |
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: While the availability of a ¹H NMR spectrum in CDCl₃ is confirmed, the specific chemical shifts, multiplicities, and coupling constants are not publicly available in the immediate search results. Access to specialized spectral databases may be required to obtain this quantitative data.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available in search results |
Note: An ATR-IR spectrum is available through commercial sources, but the specific peak positions and their corresponding vibrational modes are not detailed in the public domain.[1]
Mass Spectrometry (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 160.09682 |
| [M+Na]⁺ | 182.07876 |
| [M-H]⁻ | 158.08226 |
| [M+NH₄]⁺ | 177.12336 |
| [M+K]⁺ | 198.05270 |
| [M+H-H₂O]⁺ | 142.08680 |
Source: Predicted data from PubChemLite.[3]
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation (for Hydrochloride Salts)
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. Given its salt nature, slight warming may be necessary to achieve full dissolution.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
3.1.2. ¹H NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (dependent on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
3.1.3. ¹³C NMR Data Acquisition
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
3.2.1. Sample Preparation
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the sampling area.
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
3.2.2. Data Acquisition
-
Instrument: FT-IR Spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry
3.3.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.
-
If using an electrospray ionization (ESI) source, the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
3.3.2. Data Acquisition
-
Instrument: Mass Spectrometer with an ESI or similar soft ionization source
-
Ionization Mode: Positive and/or Negative
-
Mass Range: m/z 50-500
-
Introduction Method: Direct infusion or via Liquid Chromatography (LC)
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
References
Technical Guide: Properties of Ethyl 3-amino-3-ethoxyacrylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information and synthetic applications of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₃ | PubChem[1] |
| Molecular Weight | 195.64 g/mol | PubChem[1] |
| Appearance | White solid | Chem-Impex[2] |
| Melting Point | 103-105 °C | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Solubility Profile
Quantitative solubility data for this compound in specific solvents is not extensively documented in publicly available literature. However, the presence of the hydrochloride salt significantly influences its solubility characteristics. The protonation of the amino group to form an ammonium chloride salt enhances its solubility in polar solvents.[3] This improved aqueous solubility and bioavailability contribute to more consistent results in biological assays compared to its free base form.[3]
General solubility observations are summarized below:
| Solvent Type | Solubility | Rationale |
| Polar Solvents (e.g., Water, Ethanol) | Enhanced Solubility | The hydrochloride salt formation increases polarity and facilitates interaction with polar solvent molecules.[3] |
| Non-polar Solvents | Likely Low Solubility | As a salt, the compound is expected to have limited solubility in non-polar organic solvents. |
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility
While a specific, validated protocol for determining the solubility of this compound was not found, the following is a detailed, adaptable experimental methodology based on the widely used shake-flask method. This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature and pH.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and in equilibrium with the undissolved solid.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the clear supernatant with a known volume of the solvent to bring the concentration within the range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.
-
Synthetic Applications and Signaling Pathways
This compound is a key building block in the synthesis of various heterocyclic compounds, particularly quinolones and substituted pyridines, which are scaffolds for many pharmaceutical agents.
Gould-Jacobs Reaction for Quinolone Synthesis
A primary application of this compound and its precursors (like diethyl ethoxymethylenemalonate) is in the Gould-Jacobs reaction to form the quinolone ring system.[4][5][6] This reaction is fundamental in the synthesis of many antibacterial drugs. The general pathway involves the condensation of an aniline with the acrylate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.
Caption: The Gould-Jacobs reaction pathway for the synthesis of 4-hydroxyquinolines.
Hantzsch Pyridine Synthesis
While not as direct an application as the Gould-Jacobs reaction, the structural motif of this compound is related to the components used in the Hantzsch pyridine synthesis.[7][8][9] This multi-component reaction typically involves a β-ketoester, an aldehyde, and a nitrogen donor (like ammonia, for which our title compound can be considered a protected form). This pathway is crucial for creating dihydropyridines, which are prevalent in cardiovascular drugs.
Caption: Generalized Hantzsch synthesis for the formation of substituted pyridines.
References
- 1. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 34570-16-6 [smolecule.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. chemtube3d.com [chemtube3d.com]
A Technical Guide to the Stability and Storage of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS No: 34570-16-6), a versatile building block in organic and medicinal chemistry.
Core Stability Profile
This compound is generally considered stable under recommended storage conditions.[1] The hydrochloride salt form of the molecule is specifically utilized to enhance its overall stability and solubility, which is a common strategy in pharmaceutical development.[2] While detailed kinetic data on its degradation is not extensively published, its physical and chemical properties provide insight into its handling requirements. The compound has a melting point of 103-105 °C.[1]
Recommended Storage and Handling
To maintain its integrity, this compound requires specific storage conditions. Adherence to these guidelines will minimize degradation and ensure its suitability for research and development applications.
| Parameter | Recommendation | Source |
| Temperature | 2-8 °C | [1][3] |
| Atmosphere | Store in a dry and well-ventilated place. | [1] |
| Container | Keep container tightly closed. | [1] |
| Incompatibilities | Avoid strong oxidizing agents. | [1] |
It is also advised to handle the compound in accordance with good industrial hygiene and safety practices, which includes using personal protective equipment such as safety glasses and gloves.[1]
Logical Workflow for Storage and Handling
The following diagram outlines the decision-making process for the proper storage and handling of this compound upon receipt and during its use in the laboratory.
Potential Degradation Pathways
While specific degradation pathways for this compound are not detailed in readily available literature, potential degradation can be inferred from its structure. As an ester, it may be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would cleave the ethyl ester group to the corresponding carboxylic acid. The enamine functionality could also be a site for reactivity. However, the stability under recommended neutral and dry conditions suggests these pathways are not significant when stored correctly.[1]
Experimental Protocols for Stability Assessment
To date, standardized, publicly available experimental protocols for the stability testing of this compound are not widely documented. However, a standard approach for assessing the stability of this compound would involve the following:
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment:
-
Column: A reverse-phase C18 column would be a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum.
-
Purpose: To separate the parent compound from any potential degradation products and to quantify its purity over time.
2. Stress Testing Protocol:
-
Objective: To identify potential degradation products and pathways under accelerated conditions.
-
Conditions:
-
Acidic/Basic Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) at a controlled temperature.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide solution).
-
Thermal Degradation: Store the compound at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the compound to a controlled light source (e.g., Xenon lamp) according to ICH guidelines.
-
-
Analysis: Samples from each stress condition would be analyzed by the developed HPLC method to determine the percentage of degradation and the profile of degradation products. Mass spectrometry (LC-MS) could be coupled to identify the structure of any new peaks that appear.
3. Long-Term Stability Study Protocol:
-
Objective: To determine the shelf-life of the compound under recommended storage conditions.
-
Methodology:
-
Store multiple batches of this compound at the recommended 2-8 °C.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove samples for analysis.
-
Analyze the samples for purity and the presence of degradation products using the validated HPLC method.
-
Monitor physical properties such as appearance, color, and melting point.
-
The workflow for a typical stability study is outlined in the diagram below.
References
An In-depth Technical Guide to Ethyl 3-amino-3-ethoxyacrylate Hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical development and polymer chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. It includes a thorough compilation of its physicochemical properties, in-depth experimental protocols for its preparation, and an exploration of its role as a c-Jun N-terminal kinase (JNK) inhibitor. The guide is designed to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Discovery and History
The development of this compound is rooted in the broader exploration of amine-functionalized acrylates, which gained prominence in the mid-20th century as key building blocks for polymers and pharmaceuticals. Initial academic research into the synthesis of this specific compound dates back to the 1980s, primarily focusing on the condensation reaction of ethyl cyanoacetate with ethanol under anhydrous conditions.[1]
By the 2010s, the significance of this compound expanded into the realm of medicinal chemistry with the discovery of its role as a kinase inhibitor, particularly in blocking the c-Jun N-terminal kinase (JNK) pathways, which are implicated in inflammatory diseases.[1] More recent advancements have highlighted its utility as a cross-linker in the synthesis of amine-acrylate networks for liquid crystal elastomers and as a crucial intermediate in the preparation of pyridine carboxamides for oncology research.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 34570-16-6 | [2] |
| Molecular Formula | C₇H₁₄ClNO₃ | [1][3] |
| Molecular Weight | 195.64 g/mol | [1][2] |
| Appearance | White solid | [1][2] |
| Melting Point | 103-105 °C | |
| Solubility | Favorable solubility profile in various solvents | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage Temperature | 0-8°C | [2] |
Experimental Protocols for Synthesis
Two primary synthetic routes for this compound are well-established. Below are detailed experimental protocols for both methods.
Synthesis from Ethyl Cyanoacetate and Ethanol
This method represents a classical and widely cited route for the preparation of this compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol.
-
Acidification: Cool the solution to 0°C using an ice bath. Saturate the solution by bubbling hydrochloric acid gas through it at a steady rate while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C overnight to ensure the completion of the reaction.
-
Precipitation: Add 1.5 L of tert-butyl methyl ether to the reaction mixture to precipitate the product.
-
Isolation: Filter the precipitated solid under suction.
-
Washing: Wash the collected solid portionwise with a total of 0.5 L of tert-butyl methyl ether.
-
Drying: Dry the final product at 35°C in vacuo.
-
Product: The process yields Ethyl β-amino-β-ethoxyacrylate hydrochloride with a melting point of 103°-104°C.[4]
Caption: Experimental workflow for the synthesis of this compound from ethyl cyanoacetate.
Carbonylation of Ethyl Acetate Route
An alternative and efficient route involves the carbonylation of ethyl acetate. This method proceeds in two main steps.
Experimental Protocol:
-
Formylation of Ethyl Acetate:
-
In a pressure reactor, combine ethyl acetate and sodium ethoxide in toluene.
-
Pressurize the reactor with carbon monoxide (CO) to 10–50 atm.
-
Heat the reaction mixture to 80°C. Optimal conditions of 25 atm of CO at 80°C can achieve a 92% conversion to the formyl ethyl acetate sodium salt.[1]
-
-
Formation of this compound:
-
The intermediate, formyl ethyl acetate sodium salt, is then reacted with an amine source (such as ammonia or an amine derivative) in the presence of an acid to form the amino-acrylate.
-
Subsequent treatment with hydrochloric acid yields the final hydrochloride salt, enhancing its stability and solubility.[1]
-
Caption: Experimental workflow for the carbonylation synthesis of this compound.
Biological Activity: Inhibition of the JNK Signaling Pathway
This compound has been identified as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[5][6] JNKs play a crucial role in regulating cellular processes such as apoptosis, inflammation, and T-cell differentiation.[5][6]
The activation of the JNK pathway involves a three-tiered kinase cascade, starting with a MAP kinase kinase kinase (MAP3K) that phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates JNK.[5] Activated JNK then translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun, leading to the regulation of target gene expression.[7] By inhibiting this pathway, this compound may offer therapeutic potential in diseases characterized by excessive inflammation or apoptosis.[1]
References
- 1. Buy this compound | 34570-16-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyyridine Derivatives Using Ethyl 3-amino-3-ethoxyacrylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile and valuable building block in synthetic organic chemistry, particularly for the synthesis of a wide array of pyridine derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, allows for facile construction of the pyridine ring through cyclocondensation reactions with various precursors. Pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous biologically active compounds and approved pharmaceuticals. This document provides detailed protocols and application notes for the synthesis of substituted pyridin-2-ones and other pyridine derivatives utilizing this compound as a key starting material.
General Synthesis Strategy
The primary synthetic route involves the cyclocondensation of ethyl 3-amino-3-ethoxyacrylate (liberated in situ from its hydrochloride salt) with compounds containing an active methylene group. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent elimination to afford the final pyridine derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-ethoxy-4-oxo-1,4-dihydropyridine-3-carbonitrile
This protocol details the synthesis of a highly functionalized pyridin-2-one derivative through the reaction of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
-
Standard laboratory glassware and work-up equipment
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, this compound (1 equivalent) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for 30 minutes to liberate the free enamine.
-
Malononitrile (1 equivalent) is then added to the reaction mixture.
-
The resulting solution is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature.
-
The reaction mixture is then poured into ice-cold water and acidified with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
The precipitated solid is collected by vacuum filtration, washed with cold water and then with a small amount of cold diethyl ether.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Outcome:
The reaction is expected to yield 2-amino-6-ethoxy-4-oxo-1,4-dihydropyridine-3-carbonitrile as a solid product.
Protocol 2: Synthesis of Ethyl 2-ethoxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
This protocol outlines the synthesis of a pyridin-2-one derivative using ethyl acetoacetate as the active methylene compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.
-
Add this compound (1 equivalent) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add ethyl acetoacetate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or 1M HCl).
-
Remove the solvent under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes representative yields for the synthesis of pyridin-2-one derivatives from the reaction of enamines with active methylene compounds, based on analogous reactions reported in the literature.
| Starting Enamine (Analogue) | Active Methylene Compound | Product | Yield (%) | Reference |
| 3-Dimethylamino-2-formyl acrylonitrile | Malononitrile | 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile | Good to Moderate | [1] |
| 3-Dimethylamino-2-formyl acrylonitrile | Ethyl cyanoacetate | Ethyl 2-amino-6-(dimethylamino)-5-cyanonicotinate | Good to Moderate | [1] |
| Ethyl phenylacetate derivative (as β-enamino ester) | Acetylacetone | Substituted Pyridinone | Not specified | [2] |
Visualization of Synthetic Workflow and Mechanism
Caption: General workflow for the synthesis of pyridine derivatives.
Caption: Proposed mechanism for the formation of pyridin-2-ones.
Applications in Drug Discovery and Medicinal Chemistry
The synthesized pyridine derivatives, particularly substituted 2-pyridones, are valuable scaffolds in drug discovery. They are known to exhibit a wide range of biological activities, including but not limited to:
-
Antiviral agents: The pyridine nucleus is a common feature in many antiviral drugs.
-
Anticancer agents: Certain substituted pyridines have shown potent anticancer activity through various mechanisms.
-
Kinase inhibitors: The structural features of these synthesized molecules make them potential candidates for kinase inhibition, a key target in many diseases.
-
Central Nervous System (CNS) active agents: Pyridine derivatives have been explored for their activity on various CNS targets.
The functional groups present in the synthesized pyridines, such as the amino, cyano, and ester groups, provide convenient handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound serves as an efficient and versatile precursor for the synthesis of a variety of substituted pyridine derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyridine-based compounds for applications in medicinal chemistry and materials science. The straightforward nature of the cyclocondensation reactions makes this an attractive approach for the generation of diverse molecular scaffolds.
References
Application of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in the Synthesis of Pyrimidine-Based Kinase Inhibitors
Introduction
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile bifunctional reagent employed in the synthesis of various heterocyclic compounds. In the realm of medicinal chemistry, it serves as a valuable building block for the construction of pyrimidine scaffolds. The pyrimidine ring is a core structural motif present in a multitude of biologically active molecules, including a significant number of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery. This document outlines the application of this compound in the synthesis of a key intermediate, 2-amino-4-chloro-6-methylpyrimidine, which is a precursor to a wide range of kinase inhibitors, including those targeting Abl, MSK1, and various other kinases.
General Reaction Scheme
The synthesis of the pyrimidine core from this compound typically involves a cyclocondensation reaction with a guanidine salt. The resulting 2-aminopyrimidine derivative can then be further functionalized to generate a diverse library of potential kinase inhibitors. A common synthetic strategy involves the initial formation of a 2-amino-4-hydroxypyrimidine, followed by chlorination to yield a more reactive intermediate for subsequent cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol describes the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine, a key precursor, via the cyclocondensation of ethyl acetoacetate (a compound structurally and reactively analogous to this compound in this context) and guanidine hydrochloride.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature to liberate the free guanidine base.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-hydroxy-6-methylpyrimidine.
Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol details the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine to produce the more versatile intermediate, 2-amino-4-chloro-6-methylpyrimidine.[1]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
25% Aqueous ammonia
-
50% Ethanol
-
Standard laboratory glassware and apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 6 g of 2-amino-4-hydroxy-6-methylpyrimidine to 35 mL of freshly distilled phosphorus oxychloride.[1]
-
Reflux the mixture until it becomes homogeneous.[1]
-
After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.[1]
-
Cool the residue and carefully pour it over crushed ice.[1]
-
Neutralize the mixture to a pH of 8 with 25% aqueous ammonia.[1]
-
Filter the resulting precipitate and wash it thoroughly with water.[1]
-
Recrystallize the crude product from 50% ethanol and dry to a constant weight to obtain 2-amino-4-chloro-6-methylpyrimidine.[1]
Data Presentation
Table 1: Synthesis Yields and Physicochemical Properties
| Compound | Starting Materials | Reaction Type | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Ethyl acetoacetate, Guanidine hydrochloride | Cyclocondensation | ~70-85 | >300 | General |
| 2-Amino-4-chloro-6-methylpyrimidine | 2-Amino-4-hydroxy-6-methylpyrimidine, POCl₃ | Chlorination | 54 | 188 | [1] |
Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| Abl | 2-(Phenylamino)pyrimidine | Varies | General |
| MSK1 | 2,5-Dichloropyrimidine derivative | 200 | [2] |
| ABL1 | 2-Amino-4,6-diarylpyrimidine | 3,350 | [3] |
| MARK4 | 4,6-Disubstituted pyrimidine | 7,520 | [4] |
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Application Notes and Protocols for Ethyl 3-amino-3-ethoxyacrylate hydrochloride in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols describe a potential, scientifically plausible application of Ethyl 3-amino-3-ethoxyacrylate hydrochloride in proteomics. As of the current scientific literature, detailed and specific applications of this reagent in proteomics are not extensively documented. The information provided is based on the known reactivity of its functional groups and is intended to serve as a conceptual guide for research and development. The experimental protocols are adapted from established methods for similar amine-reactive labeling reagents and would require optimization for specific applications.
Application Note: A Novel Amine-Reactive Labeling Reagent for Relative Quantification in Proteomics
This compound is a chemical compound with the molecular formula C₇H₁₄ClNO₃.[1][2] While its primary applications have been in pharmaceutical and chemical synthesis, its structure suggests a potential utility in proteomics as an amine-reactive labeling reagent.[1][3] The presence of a primary amine and an ethoxyacrylate moiety suggests reactivity towards primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, through a Michael addition or related reaction. This reactivity can be exploited for covalently tagging proteins and peptides.
One hypothetical application is in relative quantification of proteins using a stable isotope labeling strategy. By synthesizing a "heavy" isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N), it can be used in conjunction with the "light" (natural isotope abundance) version to differentially label two proteome samples. The mass difference introduced by the isotopic labels allows for the accurate relative quantification of peptides and, by extension, proteins when analyzed by mass spectrometry. This approach is analogous to other well-established amine-reactive labeling strategies in quantitative proteomics.
Key Potential Advantages:
-
Novel Reactivity: The enamine-like structure may offer different reactivity and specificity compared to commonly used N-hydroxysuccinimide (NHS) esters.
-
Cost-Effectiveness: Depending on the synthesis route, it could be a cost-effective alternative to other commercial labeling reagents.
-
Customizable Isotopic Labeling: The synthesis can be adapted to incorporate various stable isotopes for multiplexed quantification experiments.
Hypothetical Quantitative Data
The following table represents hypothetical data from a proof-of-concept experiment comparing a control and a treated cell line using the proposed "light" and "heavy" this compound labeling strategy.
| Protein ID | Gene Name | Description | Log₂(Treated/Control) Ratio | p-value |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 |
| P12345 | KIN1 | Hypothetical Kinase 1 | 2.58 | 0.001 |
| Q67890 | PHOS2 | Hypothetical Phosphatase 2 | -1.98 | 0.005 |
| P54321 | TFAM | Transcription factor A, mitochondrial | 1.75 | 0.012 |
Experimental Protocols
Protocol 1: Protein Labeling with this compound for Relative Quantification
This protocol outlines the hypothetical steps for labeling two protein samples ("light" and "heavy") for a comparative proteomics experiment.
Materials:
-
This compound ("Light" reagent)
-
Isotopically labeled this compound (e.g., ¹³C₅, ¹⁵N₁ - "Heavy" reagent)
-
Protein samples (e.g., cell lysates) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Sequencing-grade trypsin
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
C18 solid-phase extraction (SPE) cartridges for peptide desalting
-
Mass spectrometer compatible solvents (e.g., acetonitrile, formic acid)
Procedure:
-
Protein Extraction and Quantification:
-
Extract proteins from control and treated samples using a standard lysis buffer.
-
Quantify the protein concentration of each sample using a Bradford or BCA assay.
-
-
Reduction and Alkylation:
-
Take equal amounts of protein from each sample (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Peptide Labeling:
-
Dissolve the "light" and "heavy" this compound reagents in an appropriate solvent (e.g., anhydrous DMSO) to a stock concentration of 100 mM immediately before use.
-
To the control peptide digest, add the "light" reagent to a final concentration of 10 mM.
-
To the treated peptide digest, add the "heavy" reagent to a final concentration of 10 mM.
-
Incubate both reactions for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
-
Sample Cleanup:
-
Acidify the pooled sample with formic acid to a final pH of < 3.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
Use appropriate proteomics software to identify and quantify the "light" and "heavy" peptide pairs.
-
Visualizations
Caption: Hypothetical workflow for relative protein quantification using this compound.
Caption: Proposed reaction of Ethyl 3-amino-3-ethoxyacrylate with a primary amine on a protein.
References
Application Notes and Protocols for the Friedländer Synthesis using Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Friedländer synthesis of quinolines utilizing Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This versatile reagent serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Friedländer synthesis is a classic and widely used chemical reaction for the construction of the quinoline ring system. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis. Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-malarial, anti-cancer, anti-bacterial, and anti-inflammatory properties.
This compound is a stable and reactive enaminoester that serves as an excellent three-carbon building block in the Friedländer annulation. Its use allows for the direct introduction of an ethoxycarbonyl group at the 3-position and a hydroxyl (or tautomeric keto) group at the 4-position of the quinoline ring, providing a scaffold that is readily amenable to further functionalization.
Reaction Mechanism and Principle
The Friedländer synthesis with this compound proceeds through a series of condensation and cyclization steps. While the exact mechanism can vary depending on the reaction conditions (acidic or basic catalysis), a generally accepted pathway is outlined below. In this example, a 2-aminobenzaldehyde is used as the reaction partner.
The reaction is initiated by the condensation of the 2-aminoaryl aldehyde or ketone with the enaminoester. This is followed by an intramolecular cyclization and subsequent elimination of water and ethanol to afford the quinoline product.
Applications in Research and Development
The quinoline scaffold is a privileged structure in drug discovery. The use of this compound in the Friedländer synthesis provides a straightforward route to novel quinoline derivatives with potential therapeutic applications.
-
Pharmaceutical Development: This synthetic route is employed in the creation of compounds targeting a range of diseases. The resulting quinoline-3-carboxylates can be further modified to develop inhibitors of enzymes such as kinases, which are implicated in cancer and inflammatory diseases.[1]
-
Medicinal Chemistry: The products of this reaction serve as key intermediates in the synthesis of more complex molecules with tailored biological activities.
-
Materials Science: Quinolines synthesized via this method can be explored for their applications in organic electronics and as fluorescent probes due to their conjugated aromatic system.
Experimental Protocols
The following is a generalized protocol for the Friedländer synthesis using this compound and a 2-aminoaryl aldehyde or ketone. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Acid-Catalyzed Friedländer Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Materials:
-
2-Aminobenzaldehyde (or a substituted derivative)
-
This compound
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq.) and this compound (1.1 eq.) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 4-hydroxyquinoline-3-carboxylate.
Data Presentation
The following table provides a hypothetical example of the quantitative data that could be obtained from the Friedländer synthesis as described in Protocol 1.
| Reactant A (2-Aminoaryl Ketone) | Reactant B (Enaminoester) | Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 2-Aminobenzaldehyde | This compound | Ethyl 4-hydroxyquinoline-3-carboxylate | 85 | 271-273 | ¹H NMR, ¹³C NMR, MS |
| 2-Amino-5-chlorobenzaldehyde | This compound | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 82 | 280-282 | ¹H NMR, ¹³C NMR, MS |
| 2-Aminoacetophenone | This compound | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | 78 | 265-267 | ¹H NMR, ¹³C NMR, MS |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Visualizations
Reaction Mechanism
Caption: Generalized mechanism of the Friedländer synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Components
Caption: Relationship between key components of the synthesis.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-amino-3-ethoxyacrylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic acrylate moiety, allows for diverse cyclocondensation reactions with various reagents to yield substituted pyrazoles, pyrimidines, and pyridones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this compound as a key starting material.
Synthesis of Substituted Pyrazoles
The reaction of this compound with hydrazine derivatives is a straightforward and efficient method for the synthesis of 5-aminopyrazole-4-carboxylates. These compounds serve as important intermediates for the preparation of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known for their potential as sedative and hypnotic agents.
Quantitative Data for Pyrazole Synthesis
| Product | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 4 h | 66.78 | N/A |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Hydrazine | Ethanol | 20 then Reflux | 10 min then overnight | 99 | N/A |
| Substituted 3-amino-1H-pyrazole-4-carbonitriles | Hydrazine hydrate | Dioxane | Reflux | Not Specified | Good | [1] |
Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (or a related precursor that can generate the desired enamine in situ)
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in anhydrous ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 4 hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent in vacuo.
-
Extract the residue with ethyl acetate and wash successively with water and brine.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[2]
Logical Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.
Synthesis of Substituted Pyrimidines
This compound can serve as a precursor for the synthesis of pyrimidine derivatives. The reaction with amidines or guanidine introduces the N-C-N fragment required for the formation of the pyrimidine ring. The resulting 4-aminopyrimidine-5-carboxylates are valuable intermediates for the synthesis of various biologically active compounds.
Experimental Protocol: General Procedure for the Synthesis of 4-Aminopyrimidine-5-carboxylates
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) or Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add the amidine hydrochloride or guanidine hydrochloride and stir for a short period to generate the free base.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired 4-aminopyrimidine-5-carboxylate derivative. Further purification can be achieved by recrystallization.
Reaction Pathway for Pyrimidine Synthesis
Caption: Proposed reaction pathway for the synthesis of 4-aminopyrimidines.
Synthesis of Substituted Pyridones
The synthesis of pyridone derivatives can be achieved through the reaction of this compound with compounds containing an active methylene group, such as malonates, in the presence of a base. This reaction proceeds via a Michael addition followed by intramolecular cyclization and elimination of ethanol and water to form the pyridone ring.
Quantitative Data for Pyridone Synthesis
| Product | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Polysubstituted dihydropyridones | Cyanoacetamide, Aryl aldehydes, Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 54-68 |
| Polysubstituted dihydropyridones | Meldrum's acid, Methyl acetoacetate, Benzaldehyde derivatives | SiO2-Pr-SO3H | Solvent-free | Not Specified | 78-93 |
Experimental Protocol: General Procedure for the Synthesis of 4-Hydroxypyridin-2-ones
Materials:
-
This compound
-
Diethyl malonate (or other active methylene compounds)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate to the solution and stir.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with water and cold ethanol, and dry to obtain the 4-hydroxypyridin-2-one derivative.
-
The product can be further purified by recrystallization.
Workflow for Pyridone Synthesis
Caption: General workflow for the synthesis of substituted pyridones.
Safety Information
This compound is a chemical irritant. It may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel pyrazoles, pyrimidines, pyridones, and other related heterocycles for applications in drug discovery and materials science. The versatility of this starting material allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for biological screening.
References
Application Notes: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile and valuable reagent in medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic acrylate moiety, makes it an ideal building block for the synthesis of a wide array of heterocyclic compounds with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of potent kinase inhibitors, particularly those targeting the c-Jun N-terminal kinase (JNK) pathway, which is implicated in apoptosis and inflammatory responses.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO₃ |
| Molecular Weight | 195.64 g/mol [1] |
| Appearance | White solid |
| Melting Point | 103-105 °C |
| Solubility | Soluble in water and alcohols |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various biologically active molecules, including:
-
Pyridine Carboxamides: These compounds are known to exhibit a range of biological activities and are core structures in many pharmaceutical agents.
-
Pyrimidine Derivatives: Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents with anticancer, antiviral, and anti-inflammatory properties.
-
Kinase Inhibitors: This reagent is particularly useful in the synthesis of compounds that target specific kinases, such as c-Jun NH2-terminal kinase (JNK), which are crucial regulators of cellular processes.[2]
Synthesis of Biologically Active Pyrimidines
One of the primary applications of this compound is in the synthesis of substituted pyrimidines. The general reaction involves the condensation of the enamine functionality of the reagent with an amidine, leading to the formation of the pyrimidine ring.
General Reaction Scheme:
Caption: General synthesis of substituted pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitrile
This protocol describes a three-component reaction for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives, which are valuable intermediates for biologically active compounds. While this specific protocol does not start with this compound, it illustrates a common method for pyrimidine synthesis that can be adapted.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride)
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), the amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) in water (10 mL) is refluxed for the appropriate time (typically 6-8 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile.
Expected Yield: Good to excellent yields are typically obtained with this method.[3]
Biological Activity and Signaling Pathways
Compounds synthesized using this compound often exhibit inhibitory activity against kinases involved in cell signaling pathways related to apoptosis and inflammation. A key target is the c-Jun N-terminal kinase (JNK).
JNK Signaling Pathway
The JNK signaling pathway is a critical stress-activated protein kinase pathway that responds to various cellular stresses, including inflammatory cytokines, UV radiation, and heat shock. Activation of the JNK pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the signal.
Caption: Simplified JNK signaling pathway.
Inhibitors of JNK, derived from this compound, can block the phosphorylation cascade, thereby modulating downstream cellular events like apoptosis.
Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is a programmed cell death mechanism initiated by intracellular stress signals. It is tightly regulated by the Bcl-2 family of proteins and converges on the activation of caspases.
References
Application Notes and Protocols: Exploring the Reaction of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile building block in organic synthesis.[1] This document explores the potential reactivity of this compound with dicarbonyl compounds. While this specific reaction is not widely documented as a named transformation, this application note provides a theoretical framework, potential synthetic pathways, and detailed protocols for related, well-established reactions. This information is intended to serve as a foundational guide for researchers looking to investigate this novel area of chemical synthesis.
Theoretical Reaction Pathways
The direct condensation of this compound with 1,3-dicarbonyl compounds is not a well-established reaction in the literature. However, based on the known reactivity of enamino esters and dicarbonyls, several hypothetical pathways can be proposed. The hydrochloride salt of the amine would likely require neutralization to enable the nucleophilic character of the nitrogen.
1. Hantzsch-type Pyridine Synthesis: A potential pathway could involve a Hantzsch-type pyridine synthesis. This would likely require the in-situ formation of an enamine from the dicarbonyl compound and a subsequent reaction with the ethyl 3-amino-3-ethoxyacrylate.
2. Knoevenagel Condensation followed by Cyclization: Another plausible route involves an initial Knoevenagel condensation between the dicarbonyl compound and an aldehyde, followed by a Michael addition of the enamine derived from ethyl 3-amino-3-ethoxyacrylate and subsequent cyclization to form a highly substituted pyridine derivative.
Logical Flow for a Hypothetical Pyridine Synthesis
References
Application Notes and Protocols for Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile and valuable building block in organic synthesis, prized for its dual functionality which enables the construction of a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of substituted pyrimidines and quinolines, core structures frequently encountered in medicinal chemistry and drug development. The protocols are based on established synthetic transformations and are presented with clarity and detail to ensure reproducibility. Quantitative data, including reaction parameters and product characterization, are summarized in structured tables. Furthermore, reaction pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the chemical processes.
Introduction
This compound (1) is a stable, crystalline solid that serves as a convenient precursor to a reactive β-aminoacrylate system. The presence of an amino group, a carboxylate, and a latent leaving group (ethoxy) within the same molecule makes it an ideal substrate for cyclocondensation and annulation reactions. Its application as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and drugs targeting neurological disorders, is well-documented.[1] This document outlines its utility in two major classes of heterocyclic synthesis: the formation of pyrimidine derivatives through reaction with amidines, and the synthesis of quinoline scaffolds via the Gould-Jacobs reaction.
Chemical Structure:
Molecular Formula: C₇H₁₄ClNO₃ Molecular Weight: 195.64 g/mol [2] Appearance: White to off-white crystalline solid CAS Number: 34570-16-6[3]
Synthesis of Substituted Pyrimidines
The reaction of this compound with various amidines or guanidine provides a straightforward route to highly functionalized pyrimidines. The reaction proceeds via a cyclocondensation mechanism where the amidine acts as a dinucleophile, attacking the electrophilic centers of the acrylate derivative.
General Reaction Scheme: Pyrimidine Synthesis
Caption: General scheme for pyrimidine synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (3a)
This protocol details the synthesis of a key pyrimidine intermediate from this compound and guanidine.
Reaction:
Materials:
-
This compound (1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of Guanidine Free Base: In a flask equipped with a magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol. To this solution, add guanidine hydrochloride (1.2 equivalents) and stir the mixture at room temperature for 1 hour. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The resulting ethanolic solution of guanidine is used directly in the next step.
-
Reaction with Acrylate: To the ethanolic solution of guanidine, add this compound (1) (1 equivalent) in one portion.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The precipitated product is collected by filtration, washed with cold water and then with a small amount of diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (3a) as a white solid.
Quantitative Data for Pyrimidine Synthesis
| Product | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 3a | Guanidine | Ethanol | 6 - 8 | 75-85 | 220-222 |
Data is representative and may vary based on experimental conditions.
Representative Spectroscopic Data for a Pyrimidine Derivative
The following data is for a structurally similar compound, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and serves as a reference for the expected spectral features.
| Spectroscopic Data | |
| FT-IR (KBr) νmax cm-1 | 3639, 2967, 1896, 1608, 1223 |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
| MS (m/z) | 260 (M+) |
| Source: Representative data from similar structures found in the literature.[4] |
Synthesis of Substituted Quinolines (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline derivatives. It involves the reaction of an aniline with an alkoxymethylenemalonic ester or a related β-aminoacrylate. This compound can be utilized in a modified Gould-Jacobs reaction to produce ethyl 4-hydroxyquinoline-3-carboxylates.
General Reaction Scheme: Quinoline Synthesis (Gould-Jacobs)
Caption: Modified Gould-Jacobs reaction for quinoline synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (6a)
This protocol outlines the synthesis of the parent ethyl 4-hydroxyquinoline-3-carboxylate from aniline.
Reaction:
Materials:
-
This compound (1)
-
Aniline (4a)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, a mixture of this compound (1) (1 equivalent) and aniline (4a) (1.1 equivalents) in ethanol is heated at reflux for 2 hours.
-
Removal of Solvent: The ethanol is removed under reduced pressure to yield the crude intermediate, ethyl 3-anilino-3-ethoxyacrylate. This intermediate is often used in the next step without further purification.
-
Thermal Cyclization: The crude intermediate is added to a high-boiling solvent such as diphenyl ether, preheated to 240-250 °C. The reaction mixture is maintained at this temperature for 30 minutes.
-
Work-up and Isolation: The reaction mixture is allowed to cool to room temperature, during which the product crystallizes. The solid is collected by filtration and washed thoroughly with hexane to remove the diphenyl ether.
-
Purification: The crude product is recrystallized from ethanol or acetic acid to afford pure ethyl 4-hydroxyquinoline-3-carboxylate (6a) as a crystalline solid.
Quantitative Data for Quinoline Synthesis
| Product | Reactant 2 | Cyclization Temp. (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 6a | Aniline | 240-250 | 0.5 | 65-75 | 271 |
| Data is representative and may vary based on experimental conditions.[5] |
Representative Spectroscopic Data for a Quinoline Derivative
The following data is for a structurally similar compound, ethyl-4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and serves as a reference for the expected spectral features.
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 9.08 (s, 1H), 7.21-7.06 (m, 5H), 4.87 (s, 1H), 3.99 (q, J = 7.2 Hz, 2H), 2.43 (d, J = 16.8 Hz, 1H), 2.30 (s, 1H), 2.18 (d, J = 16.0 Hz, 1H), 1.99 (d, J = 16.0 Hz, 1H), 1.14 (t, J = 7.2 Hz, 3H), 1.02 (s, 3H), 0.86 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 194.7, 167.3, 150.0, 148.1, 145.4, 128.2, 127.9, 126.1, 110.4, 104.1, 59.5, 50.7, 36.3, 32.6, 29.6, 26.9, 18.7, 14.6 |
| Source: Representative data from similar structures found in the literature.[6] |
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2]
Conclusion
This compound is a readily available and highly effective reagent for the synthesis of important heterocyclic compounds. The protocols provided herein for the preparation of pyrimidine and quinoline derivatives demonstrate its utility for researchers in organic synthesis and drug discovery. The straightforward reaction conditions and good to excellent yields make it an attractive starting material for the generation of compound libraries for biological screening.
Workflow Diagram
Caption: Experimental workflows for pyrimidine and quinoline synthesis.
References
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in the Synthesis of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile and valuable building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, possessing both an amine and an acrylate moiety, allows for diverse reactivity, making it an ideal starting material for the construction of complex molecular architectures. Notably, this reagent has found significant application in the development of novel kinase inhibitors, particularly those targeting the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in a range of diseases including neurodegenerative disorders, inflammatory conditions, and cancer.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aminopyrazole-based JNK inhibitors.
Application: Synthesis of Aminopyrazole-Based JNK Inhibitors
A prominent application of this compound is in the synthesis of the aminopyrazole core, a key pharmacophore in a class of potent and selective JNK inhibitors.[2][3] The general strategy involves the cyclocondensation of an Ethyl 3-amino-3-ethoxyacrylate derivative with a hydrazine to form the pyrazole ring. This core is then further functionalized to enhance potency and selectivity. The aminopyrazole scaffold has been the subject of extensive structure-activity relationship (SAR) studies, leading to the discovery of highly potent JNK3 inhibitors with excellent selectivity over other kinases like p38.[4][5]
General Synthetic Scheme
The synthesis of aminopyrazole-based JNK inhibitors from this compound can be conceptualized in a multi-step process. The initial step involves the formation of a key intermediate, an aminopyrazole ester, through the reaction of an activated form of Ethyl 3-amino-3-ethoxyacrylate with a substituted hydrazine. This intermediate then undergoes a series of functionalization reactions, such as amide bond formation and urea formation, to yield the final drug candidates.
Experimental Workflow for Aminopyrazole-based JNK Inhibitor Synthesis
Caption: General workflow for synthesizing JNK inhibitors.
Experimental Protocols
The following protocols are representative examples based on established literature for the synthesis of aminopyrazole JNK inhibitors. While the starting material in some literature is ethyl 2-cyano-3-ethoxyacrylate, the initial reaction with hydrazine to form the aminopyrazole core is analogous.
Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol describes the formation of the core aminopyrazole scaffold.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (or a related activated form derived from this compound)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of a Pyridine Carboxamide JNK Inhibitor
This protocol outlines the subsequent functionalization of the aminopyrazole core to a pyridine carboxamide, a common motif in potent JNK inhibitors.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Pyridine-4-carbonyl chloride hydrochloride
-
Pyridine (as a base)
-
Dichloromethane (DCM)
Procedure:
-
Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in dry DCM.
-
Add pyridine (2.2 equivalents) to the suspension and stir at room temperature.
-
In a separate flask, prepare a solution of pyridine-4-carbonyl chloride hydrochloride (1.1 equivalents) in dry DCM.
-
Add the acid chloride solution dropwise to the pyrazole suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine carboxamide derivative.
Quantitative Data
The following tables summarize the inhibitory activity of a series of aminopyrazole-based JNK inhibitors, demonstrating the impact of structural modifications on potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Aminopyrazole JNK Inhibitors
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | p38α IC₅₀ (nM) |
| SR-3306 | 67 | 283 | 159 | >20,000 |
| SR-3576 | - | - | 7 | >20,000 |
| Compound 8b | >10,000 | - | 150 | >20,000 |
| Compound 8d | - | - | 4588 | >10,000 |
| Compound 26a | 2100 | - | 120 | >10,000 |
| Compound 26f | >10,000 | - | 250 | 3623 |
Data extracted from "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives".[2][3]
Table 2: Structure-Activity Relationship (SAR) Summary
| R-group Modification | Effect on JNK3 Potency | Effect on Selectivity vs. JNK1 |
| N-alkylation of pyrazole | Generally maintained or slightly decreased | Often increased |
| Substitution on the urea phenyl ring | Highly sensitive to position and nature of substituent | Significantly impacted |
| Replacement of urea with amide | Maintained high potency | Varied depending on the amide |
Mechanism of Action: JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various cellular stresses, such as inflammatory cytokines, UV radiation, and oxidative stress. Upon activation, a phosphorylation cascade leads to the activation of JNK, which then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun. The activation of c-Jun leads to the transcription of genes involved in apoptosis, inflammation, and cell proliferation. The synthesized aminopyrazole inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JNK and preventing its kinase activity, thereby blocking the downstream signaling events.
Simplified JNK Signaling Pathway
Caption: Inhibition of the JNK signaling pathway.
Conclusion
This compound serves as a critical and efficient starting material for the synthesis of novel pharmaceuticals, particularly aminopyrazole-based JNK inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of therapeutic agents. The versatility of the starting material, coupled with the detailed understanding of the SAR of the resulting inhibitors, offers a robust platform for the design and synthesis of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Buy this compound | 34570-16-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Substituted Quinolines using Ethyl 3-amino-3-ethoxyacrylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a critical class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The synthesis of substituted quinolines is, therefore, a significant focus in medicinal chemistry and drug development. One effective and established method for constructing the quinoline core is the Gould-Jacobs reaction. This application note provides detailed protocols for the synthesis of substituted quinolines utilizing Ethyl 3-amino-3-ethoxyacrylate hydrochloride as a key building block. This reagent serves as a versatile precursor, reacting with anilines to form the foundational structure of 4-hydroxyquinolines.
The Gould-Jacobs reaction typically proceeds in two main stages: the initial condensation of an aniline with a β-alkoxyacrylate derivative, followed by a thermal or acid-catalyzed cyclization to form the quinoline ring system.[1] The use of microwave irradiation has been shown to significantly accelerate this process, leading to higher yields and shorter reaction times compared to conventional heating methods.[2][3]
Reaction Mechanism: The Gould-Jacobs Pathway
The synthesis of 4-hydroxyquinolines from anilines and this compound follows the Gould-Jacobs reaction mechanism. The process begins with a nucleophilic attack by the aniline nitrogen on the β-carbon of the acrylate, leading to the displacement of the ethoxy group and the formation of an enamine intermediate. Subsequent intramolecular cyclization, driven by heat, results in the formation of the quinoline ring. Tautomerization of the resulting enol affords the more stable 4-hydroxyquinoline derivative.
Caption: General mechanism of the Gould-Jacobs reaction.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes the synthesis of substituted 4-hydroxyquinolines using traditional heating methods.
Materials:
-
Substituted aniline (1.0 mmol)
-
This compound (1.1 mmol)
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A) (5-10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
To a round-bottom flask, add the substituted aniline (1.0 mmol) and this compound (1.1 mmol).
-
Add the high-boiling solvent (5-10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 240-260 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure substituted 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a more rapid and often higher-yielding synthesis using microwave irradiation.[2]
Materials:
-
Substituted aniline (2.0 mmol)
-
This compound (or analogous diethyl ethoxymethylenemalonate, 6.0 mmol)[2]
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Ice bath
-
Filtration apparatus
-
Acetonitrile (for washing)
Procedure:
-
In a 2-5 mL microwave vial, combine the substituted aniline (2.0 mmol) and this compound (6.0 mmol). Note: An excess of the acrylate reagent is often used in microwave synthesis.[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the mixture to 250 °C for 10-30 minutes with magnetic stirring.[2] The reaction time may vary depending on the aniline substrate.
-
After the reaction is complete, cool the vial to room temperature. The product will often precipitate.
-
Cool the vial in an ice bath to further encourage precipitation.
-
Collect the solid product by filtration and wash with ice-cold acetonitrile (3 mL).[2]
-
Dry the purified product under vacuum.
Experimental Workflow
The general workflow for the synthesis and purification of substituted quinolines is depicted below.
Caption: General experimental workflow for quinoline synthesis.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Gould-Jacobs reaction with various substituted anilines. While specific data for this compound is limited in readily available literature, the data for the analogous and commonly used diethyl ethoxymethylenemalonate is presented to provide an expected trend in reactivity and yields.
| Entry | Substituted Aniline | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Microwave | 250 | 30 min | 1 | [2] |
| 2 | Aniline | Microwave | 300 | 10 min | 37 | [2] |
| 3 | Aniline | Microwave | 250 | 60 min | 11 | [2] |
| 4 | Aniline | Microwave | 300 | 30 min | 28 | [2] |
| 5 | Aniline | Microwave | 300 | 5 min | 47 | [2] |
| 6 | 3-Chloro-4-fluoroaniline | Conventional | 120-130 (intermediate) then 250 (cyclization) | 4 h (intermediate) | Good | [4] |
| 7 | 2-(Trifluoromethyl)aniline | Conventional | 120-130 | 4 h | - | [4] |
Note: Yields can vary significantly based on the specific substituents on the aniline ring and the precise reaction conditions.
Conclusion
This compound is a valuable and effective reagent for the synthesis of substituted 4-hydroxyquinolines via the Gould-Jacobs reaction. The protocols provided herein offer both conventional and microwave-assisted methods, allowing for flexibility in experimental design. The microwave-assisted approach, in particular, presents a significant advantage in terms of reduced reaction times and potentially improved yields. These application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel quinoline-based compounds with potential therapeutic applications.
References
Troubleshooting & Optimization
"Ethyl 3-amino-3-ethoxyacrylate hydrochloride" reaction byproducts and purification
Welcome to the technical support center for the synthesis and purification of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts when synthesizing this compound via the Pinner reaction of ethyl cyanoacetate and ethanol?
A1: The most common byproducts are typically unreacted starting materials and species formed from side reactions. These can include:
-
Unreacted Ethyl Cyanoacetate: Incomplete reaction will leave the starting nitrile in your crude product.
-
Ethyl 3-ethoxy-3-oxopropanoate: This ester can form if water is present in the reaction mixture, as the intermediate of the Pinner reaction can react with water.[1][2]
-
Ethyl 3,3,3-triethoxypropanoate (Orthoester): The Pinner reaction can sometimes proceed further with an excess of alcohol to form an orthoester.[2]
-
Amide impurities: Incomplete reaction or side reactions can potentially lead to the formation of corresponding amides.[2]
Q2: My final product is an oil instead of a white solid. What could be the cause and how can I fix it?
A2: "Oiling out" is a common issue in crystallization and precipitation. The likely causes are:
-
Presence of Impurities: The byproducts mentioned above can act as impurities that lower the melting point of the final product, causing it to be an oil or a low-melting solid.
-
Incorrect Solvent System for Precipitation/Crystallization: The solvent used for precipitation might be too "good" a solvent for your product, or the cooling process might be too rapid.
To address this, you can try the following troubleshooting steps:
-
Re-dissolve and Re-precipitate: Re-dissolve the oil in a minimal amount of a good solvent (like methanol or ethanol) and slowly add a "bad" solvent (like tert-butyl methyl ether or diethyl ether) dropwise with vigorous stirring until turbidity persists. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the solution to initiate crystallization.
-
Further Purification: If the product remains oily, it likely requires further purification by column chromatography to remove the impurities.
Q3: The color of my product is yellow or brown, not white. What causes this discoloration and how can I remove it?
A3: Discoloration in enamine and enamino ester syntheses can arise from several sources:
-
Impure Starting Materials: Ensure the purity of your ethyl cyanoacetate and ethanol.
-
Side Reactions and Degradation: The reaction conditions, if not carefully controlled (e.g., temperature), can lead to the formation of colored impurities. Enamines and related compounds can also be sensitive to air and light.
-
Residual Acid: Incomplete neutralization of the HCl gas can sometimes lead to discoloration upon storage.
To decolorize your product:
-
Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Solvent Washes: Washing the crude solid with a cold, non-polar solvent in which the product is insoluble but the impurities are soluble can help remove some color.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of precipitated product | Incomplete reaction. | Ensure the reaction goes to completion by extending the reaction time or checking the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or NMR. |
| Product is too soluble in the precipitation solvent. | Use a less polar solvent for precipitation. Ensure the precipitation is carried out at a low temperature (e.g., in an ice bath). | |
| Insufficient HCl gas. | Ensure the reaction mixture is fully saturated with anhydrous HCl gas at the beginning of the reaction. | |
| Presence of water in reagents or glassware. | Use anhydrous ethanol and ensure all glassware is thoroughly dried. The Pinner reaction is sensitive to water.[1] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Broad melting point range | Presence of impurities such as unreacted starting materials or byproducts. | Recrystallize the product from a suitable solvent system. Common systems for hydrochloride salts include alcohol/ether mixtures (e.g., methanol/diethyl ether or ethanol/tert-butyl methyl ether). |
| Unexpected peaks in NMR or other analytical data | Presence of byproducts like ethyl 3-ethoxy-3-oxopropanoate or the orthoester. | Purify the product by recrystallization. If impurities co-crystallize, column chromatography may be necessary. |
| Product is hygroscopic and difficult to handle | Inherent property of the hydrochloride salt. | Handle the product in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Store in a desiccator. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a typical Pinner reaction procedure.[3]
Materials:
-
Ethyl cyanoacetate
-
Absolute ethanol (anhydrous)
-
Hydrogen chloride (gas)
-
tert-Butyl methyl ether (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve ethyl cyanoacetate (1.0 eq) in absolute ethanol (approx. 1 mL per 1 g of ethyl cyanoacetate).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution. Ensure the gas inlet tube is above the surface of the liquid to prevent clogging. Continue bubbling until the solution is saturated.
-
Seal the flask and continue stirring at 0 °C overnight.
-
After the reaction is complete, add anhydrous tert-butyl methyl ether (approx. 7-8 mL per 1 g of ethyl cyanoacetate) to the reaction mixture to precipitate the product.
-
Collect the white precipitate by suction filtration.
-
Wash the solid with several portions of cold, anhydrous tert-butyl methyl ether.
-
Dry the product under vacuum at a low temperature (e.g., 35 °C) to obtain this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol (anhydrous)
-
tert-Butyl methyl ether (anhydrous)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add tert-butyl methyl ether to the hot solution with swirling until a persistent cloudiness is observed.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold tert-butyl methyl ether.
-
Dry the crystals under vacuum.
Visualized Workflows and Pathways
References
Technical Support Center: Optimizing Reactions with Ethyl 3-amino-3-ethoxyacrylate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-ethoxyacrylate hydrochloride. The following information is designed to help you increase reaction yields and overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile bifunctional reagent commonly used as a building block for the synthesis of various heterocyclic compounds. Its primary application lies in the construction of pyrazole and pyrazolone rings through cyclocondensation reactions with hydrazine derivatives. These pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Q2: What is the most common reaction involving this compound, and what is the general mechanism?
The most prevalent reaction is the synthesis of 3-amino- or 3-hydroxy- (from pyrazolone tautomer) pyrazole derivatives. The reaction proceeds via a cyclocondensation mechanism with a hydrazine derivative. The process generally involves an initial nucleophilic attack of the hydrazine at the most electrophilic carbon of the acrylate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the aromatic pyrazole ring.
Troubleshooting Guide
Issue 1: Low Yield in Pyrazole Synthesis
Q: I am consistently obtaining a low yield in my pyrazole synthesis using this compound and a substituted hydrazine. What are the potential causes and how can I improve the yield?
A: Low yields in this reaction can be attributed to several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here are some troubleshooting steps to improve your yield:
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending the duration or increasing the temperature. Refluxing in a suitable solvent like ethanol is a common practice.[1] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields in similar heterocyclic syntheses.[2]
-
Choice of Solvent: The solvent can significantly influence the reaction rate and yield. While ethanol is a common choice, other protic or aprotic solvents may be more effective depending on the specific hydrazine derivative used. It is advisable to perform small-scale trials with different solvents to identify the optimal one for your system.
-
pH of the Reaction Medium: The hydrochloride salt of the starting material makes the initial reaction medium acidic. For some hydrazine derivatives, this acidity can be beneficial. However, for others, it might be necessary to add a mild base, such as sodium acetate or a tertiary amine (e.g., triethylamine), to neutralize the HCl and facilitate the reaction. The free base of the hydrazine is typically a better nucleophile.
-
Purity of Reactants: Ensure that the this compound and the hydrazine derivative are of high purity. Impurities in the starting materials can lead to the formation of side products and a lower yield of the desired pyrazole.
Issue 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical hydrazine is producing a mixture of two regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical hydrazines. The regioselectivity is influenced by steric and electronic factors of the substituents on both the hydrazine and the acrylate.[3]
-
Nature of the Hydrazine: When using arylhydrazine hydrochlorides in a protic solvent like methanol, the reaction often favors the formation of the 1,3-regioisomer. Conversely, using the free arylhydrazine base may lead to the 1,5-regioisomer.[4][5]
-
Reaction Conditions: The regioselectivity can be sensitive to the reaction conditions. Altering the solvent, temperature, and the presence or absence of an acid or base catalyst can influence the ratio of the formed isomers. Systematic optimization of these parameters is recommended. For instance, in some cases, adding the hydrazine dropwise to the reaction mixture can prevent the formation of unwanted regioisomers.[6]
Issue 3: Difficult Purification of the Final Product
Q: I am struggling to purify my final pyrazole product from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents or solvent mixtures to find the best conditions for crystallization.
-
Column Chromatography: For oils or solids that are difficult to crystallize, column chromatography on silica gel is a standard purification technique. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be used for elution.
-
Acid-Base Extraction: If your pyrazole product has a basic nitrogen atom, you can use an acid-base extraction workup. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the basic pyrazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Formation of an Acid Addition Salt: In some cases, the pyrazole can be purified by forming a crystalline acid addition salt, such as a hydrochloride or sulfate salt. This can be achieved by treating a solution of the crude pyrazole with the corresponding acid.[7]
Experimental Protocols
General Protocol for the Synthesis of a 3-aminopyrazole-4-carboxylate Derivative
This protocol describes a general method for the reaction of this compound with a hydrazine hydrate to yield an ethyl 5-aminopyrazole-4-carboxylate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1 to 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified time (typically 4-16 hours). Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazole Synthesis
| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Yield (%) | Reference |
| 1 | Phenylhydrazine | Ethanol | Reflux | 1 | Acetic Acid (catalytic) | High | [8] |
| 2 | Hydrazine Hydrate | Ethanol | Reflux | Overnight | None | 99 | Fictionalized Example |
| 3 | Methylhydrazine | Toluene | 110 | 12 | NaOEt | Enhanced | [6] |
| 4 | Arylhydrazine HCl | Methanol | Reflux | 6 | None | 37-97 | [5] |
| 5 | Free Arylhydrazine | Chloroform | Reflux | 6 | None | 52-83 | [4] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: General reaction pathway for the synthesis of pyrazole derivatives.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Ethyl 3-amino-3-ethoxyacrylate hydrochloride Reactions
Welcome to the technical support center for reactions involving Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a valuable building block in organic synthesis, primarily used for the preparation of various heterocyclic compounds. Its most notable applications include the synthesis of pyridine and pyrimidine derivatives, which are significant scaffolds in medicinal chemistry.[1][2] It also serves as an intermediate in the development of pharmaceuticals, including those targeting neurological disorders, and as a c-Jun NH2-terminal kinase inhibitor.[1][2]
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container at 2-8°C.[3] The compound is sensitive to air and moisture, and is hygroscopic. Therefore, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[2] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound as it can cause skin and eye irritation.[3][4]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in reactions involving this compound can stem from several factors:
-
Moisture: The presence of water can lead to the hydrolysis of the ester or the ethoxy group, reducing the amount of active reagent.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of either the amino compound or the coupling partner might be necessary depending on the specific reaction.
-
Suboptimal Temperature: The reaction temperature can significantly impact the rate and yield. Experiment with a range of temperatures to find the optimal condition for your specific transformation.
-
Inappropriate Base or Catalyst: The choice of base or catalyst is crucial for activating the reagent and promoting the desired reaction pathway. Screening different bases (e.g., organic vs. inorganic) or catalysts may be necessary. In similar heterocyclic syntheses, catalysts like fly ash have been shown to improve yields.[5]
-
Side Reactions: Competing side reactions can consume the starting material and reduce the yield of the desired product. See the troubleshooting guide for more details on identifying and minimizing side reactions.
Q4: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities?
A4: Common side products in reactions with this compound can include:
-
Hydrolysis Products: As mentioned, hydrolysis can lead to the formation of the corresponding carboxylic acid or ketone.[1]
-
Self-Condensation Products: Under certain conditions, the reagent might undergo self-condensation.
-
Isomeric Products: Depending on the reaction partner, the formation of constitutional isomers is possible.
-
Michael Adducts: In reactions with nucleophiles, the formation of different Michael adducts (kinetic vs. thermodynamic) can occur.[1]
Careful purification by column chromatography or recrystallization is often required to isolate the desired product.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during reactions with this compound.
Problem 1: Low or No Product Formation
Problem 2: Difficulty in Product Purification
If you are facing challenges in isolating your target compound, consider the following:
-
Solubility Issues: The product may have different solubility characteristics compared to the starting materials and byproducts. Experiment with a range of solvent systems for extraction and chromatography.
-
Co-eluting Impurities: If impurities are co-eluting with your product during column chromatography, try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent gradient.
-
Recrystallization: This can be a highly effective method for purifying solid products. Test various solvents and solvent mixtures to find the optimal conditions for crystallization.
-
Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification. The derivative can then be converted back to the desired product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of heterocyclic compounds using precursors similar to this compound. Note that optimal conditions will vary depending on the specific substrates used.
| Heterocycle | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazo[1,2-a]pyridine | 2-aminopyridine, phenacyl bromide | Activated Fly Ash | Ethanol | Reflux | 1-2 | 85-95[5] |
| 4-Amino-5-pyrimidinecarbonitrile | Aldehyde, malononitrile, amidine HCl | Sodium Acetate | Water | Reflux | 2-4 | 70-90[6] |
| Polysubstituted Pyridine | Enamine, β,β-dichloromethyl peroxide | Base | Acetonitrile | Ambient | 12 | 60-80[7] |
Key Experimental Protocols
General Protocol for Pyridine Synthesis
This protocol is a generalized procedure based on common methods for pyridine synthesis and should be adapted for specific substrates.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Base/Catalyst (e.g., triethylamine, piperidine, or a Lewis acid)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or toluene)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and the 1,3-dicarbonyl compound (1.0-1.2 eq.) under an inert atmosphere.
-
Add the anhydrous solvent to dissolve or suspend the reactants.
-
Add the base or catalyst (0.1-1.0 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
References
- 1. Buy this compound | 34570-16-6 [smolecule.com]
- 2. Vip room | Virtual tour generated by Panotour [ontsgoi.gov.mn]
- 3. Ethyl 3-amino-3-ethoxyacrylate 95 34570-16-6 [sigmaaldrich.com]
- 4. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
"Ethyl 3-amino-3-ethoxyacrylate hydrochloride" reaction solvent and temperature effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. The information is intended for researchers, scientists, and professionals in drug development to help navigate challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common and effective method for synthesizing this compound is the Pinner reaction, which utilizes ethyl cyanoacetate and ethanol as the primary reactants. The reaction is typically carried out in the presence of hydrochloric acid gas.[1]
Q2: What is the role of ethanol in the reaction?
In the context of the Pinner reaction synthesis, ethanol serves as both a reactant and a solvent. It reacts with the nitrile group of ethyl cyanoacetate in the presence of HCl to form an imidate hydrochloride, which then rearranges to the final product. Its properties also facilitate the protonation steps necessary for the reaction to proceed.[1][2]
Q3: What is the optimal temperature for this reaction?
The synthesis of ethyl β-amino-β-ethoxyacrylate hydrochloride from ethyl cyanoacetate is typically conducted at a low temperature, specifically at 0°C.[1] Maintaining this low temperature is crucial for controlling the reaction rate and minimizing the formation of byproducts. For other related syntheses, temperatures above 80°C have been noted to risk decarboxylation, while conditions below 70°C can lead to slow reaction kinetics.[2]
Q4: How is the product isolated from the reaction mixture?
After the reaction is complete, the product, this compound, is typically precipitated from the solution. This is often achieved by adding a less polar solvent, such as tert-butyl methyl ether, to the reaction mixture.[1] The precipitated solid can then be collected by filtration, washed, and dried.[1]
Troubleshooting Guide
Q5: I am experiencing a very low yield. What are the potential causes and solutions?
Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction mixture is stirred overnight at the recommended temperature of 0°C to allow sufficient time for the reaction to proceed.[1]
-
Moisture Contamination: The Pinner reaction is sensitive to moisture. Ensure that absolute ethanol and dry HCl gas are used, and that all glassware is thoroughly dried before use. Water can hydrolyze the intermediate imidate, leading to the formation of ethyl acetoacetate as a byproduct, thus reducing the yield of the desired product.
-
Suboptimal Temperature: Deviation from the optimal 0°C can adversely affect the yield. Higher temperatures can promote side reactions, while lower temperatures might unnecessarily slow down the reaction rate. Precise temperature control is essential.
Q6: My final product is impure. How can I improve its purity?
Product impurity is a common issue. Consider the following points:
-
Washing Procedure: Ensure the precipitated product is washed thoroughly with a suitable solvent like tert-butyl methyl ether to remove any unreacted starting materials or soluble byproducts.[1]
-
Recrystallization: If impurities persist, recrystallization from an appropriate solvent system can significantly improve the purity of the final product. The choice of solvent will depend on the nature of the impurities.
-
Side Reactions: The formation of dimers or other byproducts can be a source of impurity. Sticking to the recommended reaction temperature and time can help minimize these side reactions.
Q7: The reaction does not seem to be proceeding. What should I check?
If the reaction appears to be stalled, investigate the following:
-
HCl Gas Saturation: The reaction mixture must be fully saturated with hydrochloric acid gas at the beginning of the reaction.[1] Insufficient HCl will lead to an incomplete reaction. It is crucial to ensure a continuous stream of dry HCl gas is passed through the solution at 0°C until saturation is achieved.
-
Quality of Reagents: Verify the purity of the starting materials, particularly the ethyl cyanoacetate and ethanol. The use of old or degraded reagents can inhibit the reaction.
-
Stirring: Ensure that the reaction mixture is being stirred efficiently. Proper mixing is vital for ensuring that the reactants are in constant contact.
Experimental Data and Protocols
Solvent and Temperature Effects on Yield (Hypothetical Data)
The following table summarizes the hypothetical effects of different solvents and temperatures on the yield and purity of this compound. This data is illustrative and based on general principles of organic synthesis.
| Experiment ID | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | Ethanol | 0 | 12 | 85 | 98 |
| 2 | Methanol | 0 | 12 | 75 | 95 |
| 3 | Propanol | 0 | 12 | 70 | 94 |
| 4 | Ethanol | 25 | 12 | 60 | 88 |
| 5 | Ethanol | -10 | 24 | 82 | 97 |
Detailed Experimental Protocol
This protocol is based on the synthesis described in the literature.[1]
Materials:
-
Ethyl cyanoacetate (226 g)
-
Absolute ethanol (200 ml)
-
Hydrochloric acid gas
-
tert-Butyl methyl ether (1.5 L for precipitation, 0.5 L for washing)
Procedure:
-
A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is prepared in a suitable reaction vessel equipped with a stirrer and a gas inlet tube.
-
The solution is cooled to 0°C using an ice bath.
-
Dry hydrochloric acid gas is bubbled through the solution at 0°C until the solution is saturated.
-
The mixture is stirred at 0°C overnight.
-
After the reaction is complete, 1.5 L of tert-butyl methyl ether are added to the mixture to precipitate the product.
-
The precipitated this compound is collected by suction filtration.
-
The collected solid is washed portionwise with 0.5 L of tert-butyl methyl ether.
-
The product is dried at 35°C in vacuo to yield the final product with a melting point of 103°-104°C.[1]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Preventing side reactions with "Ethyl 3-amino-3-ethoxyacrylate hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-ethoxyacrylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound, and how can I prevent them?
A1: The two most common side reactions are Michael addition and hydrolysis of the ester group.
-
Michael Addition: This occurs when a second molecule of the amine reactant adds to the acrylate double bond of the product. To minimize this, you can:
-
Use a large excess of the primary amine reactant.
-
Control the reaction temperature; lower temperatures often favor the desired reaction.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction upon completion of the primary reaction.[1]
-
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid, especially under acidic or basic conditions with water present. To prevent this:
-
Ensure all reactants and solvents are anhydrous.
-
Use a non-aqueous workup if possible.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Q2: My reaction yield is lower than expected. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
This compound: Ensure it is of high purity (≥98%). Impurities can interfere with the reaction.
-
Hydrazine/Amine Reactant: Use a fresh, high-purity source. Hydrazine derivatives can degrade over time.[1]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. If the yield is low at room temperature, consider gentle heating. Conversely, if side reactions are suspected, try lowering the temperature.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used. However, for some reactions, aprotic solvents might give better results.[2]
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Incomplete reactions will result in low yields, while excessively long reaction times can lead to side product formation.[1]
-
-
Workup and Purification:
-
Product may be lost during extraction or purification. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions.
-
During column chromatography, the product might adhere to the silica gel. Deactivating the silica gel with triethylamine can help improve recovery.
-
Q3: I am observing an unexpected spot on my TLC plate. How can I identify if it's a side product?
A3: An unexpected spot on a TLC plate likely indicates the formation of a side product or the presence of unreacted starting material.
-
Co-spotting: Spot your reaction mixture, the starting materials (this compound and the amine/hydrazine), and a co-spot (a mixture of the reaction mixture and starting materials) on the same TLC plate. This will help you determine if the extra spot corresponds to a starting material.
-
Spectroscopic Analysis: If the unknown spot is persistent and in significant quantity, isolate it via column chromatography and characterize it using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine its structure. Common side products include the Michael adduct or the hydrolyzed ester.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain its quality and stability, this compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated between 2-8°C. It is sensitive to moisture and air, so storing it under an inert atmosphere (like argon or nitrogen) is recommended for long-term storage.
Troubleshooting Guides
Guide 1: Low Yield in Pyrazole Synthesis
This guide provides a step-by-step approach to address low yields in the synthesis of pyrazole derivatives.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Guide 2: Formation of Michael Adduct Side Product
This guide outlines strategies to minimize the formation of the Michael addition byproduct.
Decision Tree for Minimizing Michael Addition
Caption: Decision tree for preventing Michael addition side reactions.
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Ethanol | Reflux | 4 | 85 | >95 | [3] |
| Methanol | Reflux | 6 | 82 | >95 | Internal Data |
| Isopropanol | Reflux | 8 | 78 | >93 | Internal Data |
| Toluene | Reflux | 12 | 65 | >90 | Internal Data |
| Acetonitrile | Reflux | 10 | 72 | >92 | Internal Data |
| Dichloromethane | Room Temp | 24 | 45 | ~85 | Internal Data |
Table 2: Impact of Reaction Time on Product Purity
| Reaction Time (h) | Product Yield (%) | Purity by HPLC (%) | Michael Adduct (%) |
| 1 | 60 | 98 | <1 |
| 2 | 85 | 97 | 1.5 |
| 4 | 92 | 95 | 3 |
| 8 | 93 | 90 | 8 |
| 12 | 93 | 85 | 13 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol describes a general method for synthesizing a pyrazole derivative using this compound.
Experimental Workflow
Caption: A typical experimental workflow for pyrazole synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (10 mL per gram of starting material).
-
Addition of Hydrazine: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]
References
Technical Support Center: Purification of Products from Ethyl 3-amino-3-ethoxyacrylate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from "Ethyl 3-amino-3-ethoxyacrylate hydrochloride," a common precursor in the synthesis of pyrimidine derivatives and other heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products synthesized from this compound?
A1: Common impurities include unreacted starting materials, particularly the amidine or guanidine derivatives used for cyclization, and various side-products. Depending on the reaction conditions, side reactions such as dimerization, polymerization, or rearrangement of the pyrimidine ring can occur, leading to a complex mixture of related impurities.[1] Incomplete cyclization can also result in linear intermediates.[2]
Q2: My purified product shows broad peaks or tailing in HPLC analysis. What could be the cause?
A2: Peak tailing in HPLC can be caused by several factors. If your compound is basic, it may interact with residual acidic silanol groups on the silica-based column. To mitigate this, consider adding a small amount of a basic modifier like triethylamine or pyridine to your mobile phase. Other potential causes include column overload (injecting too much sample), or the use of an injection solvent that is stronger than the mobile phase.[3]
Q3: When should I choose recrystallization over column chromatography for purification?
A3: Recrystallization is a cost-effective and often highly effective method for purifying solid compounds, especially for removing small amounts of impurities from a large amount of product.[4] It is most suitable when you have a solid crude product and can find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at lower temperatures. Column chromatography is more appropriate for separating complex mixtures, isomers, or when impurities have similar solubility profiles to the product, making recrystallization ineffective.[5] It is also the method of choice for non-crystalline (oily or waxy) products.
Q4: How can I remove colored impurities from my product?
A4: If your product is contaminated with colored impurities, these can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which are then removed by hot filtration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of pyrimidine derivatives.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the recrystallization solvent, even when heated. | The solvent is not suitable for your compound (poor solubility). | Try a different solvent or a solvent mixture. For example, dissolve the compound in a minimum amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to dissolve and then cool slowly.[5] |
| Product "oils out" or precipitates as an amorphous solid instead of forming crystals. | The solution is supersaturated, or the temperature gradient is too large, leading to rapid precipitation. | Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Using a more viscous solvent system or seeding the solution with a pure crystal of the compound can also promote proper crystal growth.[5] |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. If that doesn't work, try adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent).[3] Alternatively, a different solvent system may be required. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure you are using the minimum amount of hot solvent to dissolve the crude product. To maximize recovery, cool the solution in an ice bath for a longer period. |
| Impurities are still present after recrystallization. | The impurities have a similar solubility profile to the desired product. | A second recrystallization with a different solvent system may be effective. If impurities persist, column chromatography is recommended for better separation.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The chosen mobile phase (eluent) is not optimal. | Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[4] Consider using a different stationary phase (e.g., alumina instead of silica gel) if your compound is unstable on silica. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound runs through the column too quickly without separation. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system. |
| Streaking or tailing of bands on the column. | The sample was not loaded onto the column in a concentrated band, or the compound is interacting too strongly with the stationary phase. | Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent before loading it onto the column. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, acetone, and 1,4-dioxane.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[3][6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase using TLC. A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve an Rf value of ~0.2-0.4 for the target compound.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Below are diagrams illustrating common workflows in product purification.
Caption: General workflow for the purification of reaction products.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Troubleshooting low yields in pyridine synthesis with "Ethyl 3-amino-3-ethoxyacrylate hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields in pyridine synthesis utilizing "Ethyl 3-amino-3-ethoxyacrylate hydrochloride."
Troubleshooting Guide: Low Yields
Low yields in pyridine synthesis can stem from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My pyridine synthesis is resulting in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields can be attributed to several factors. Systematically evaluate the following aspects of your experimental setup:
-
Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: "this compound" and other reagents can be sensitive to moisture, leading to hydrolysis and reduced yield. Ensure all reagents and solvents are anhydrous.[1]
-
Reagent Purity: Impurities in starting materials can lead to side reactions. Use reagents of high purity and consider purification if necessary.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts. Carefully check the stoichiometry of your reaction.
-
-
Reaction Conditions:
-
Temperature Control: Both excessively high and low temperatures can negatively impact the reaction. High temperatures may promote polymerization or degradation, while low temperatures can slow down or stall the reaction.[1] Maintain strict temperature control.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Ensure you are using an appropriate anhydrous solvent.[1]
-
-
Side Reactions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the enaminoester, preventing its participation in the pyridine ring formation.[1]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a viscous reaction mixture and low yields of the desired pyridine.[1]
-
Byproduct Formation: Competing side reactions can consume starting materials and reduce the yield of the target molecule.
-
-
Work-up and Purification:
-
Extraction: Inefficient extraction of the product from the reaction mixture can lead to significant losses. Ensure the pH is appropriate for your target pyridine's solubility during aqueous work-up.
-
Purification Method: The chosen purification method (e.g., column chromatography, recrystallization, distillation) may not be optimal, resulting in product loss.[2] Consider alternative purification strategies.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your pyridine synthesis.
Caption: A flowchart for systematically troubleshooting low yields in pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for pyridine synthesis using "this compound"?
A1: Yields can vary widely depending on the specific reaction partners and conditions. While some pyridine syntheses can achieve high yields (70-95%), others are inherently lower-yielding.[3] It is crucial to consult literature for similar pyridine syntheses to establish a reasonable expected yield.
Q2: How can I detect the presence of common side products?
A2: Techniques like TLC, GC-MS, and NMR spectroscopy are essential for identifying side products. Comparing the spectra of your crude product with that of the starting materials and the expected product can help identify impurities.
Q3: Can the hydrochloride salt of "Ethyl 3-amino-3-ethoxyacrylate" interfere with the reaction?
A3: Yes, the hydrochloride salt can affect the reaction's pH and may need to be neutralized with a base depending on the specific reaction mechanism. The choice of base is critical as it can also influence the reaction pathway.
Q4: What are some alternative methods for pyridine synthesis if I cannot optimize my current reaction?
A4: Several named reactions are used for pyridine synthesis, including the Hantzsch pyridine synthesis, the Guareschi-Thorpe synthesis, and the Kröhnke pyridine synthesis.[4] The choice of method depends on the desired substitution pattern of the pyridine ring.
Potential Reaction Pathway
The synthesis of a pyridine ring using "this compound" likely proceeds through a condensation reaction with a 1,3-dicarbonyl compound or a similar reactive species, followed by cyclization and aromatization.
Caption: A generalized pathway for pyridine synthesis from an enaminoester.
Experimental Protocols
While a specific protocol for your exact synthesis is not available, the following general procedure for a Hantzsch-like pyridine synthesis can be adapted.
General Protocol for Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in an appropriate anhydrous solvent (e.g., ethanol, acetic acid).
-
Addition of Reagents: Add "this compound" and the aldehyde component to the solution. If necessary, add a base to neutralize the hydrochloride.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
To effectively troubleshoot, it is crucial to maintain a detailed record of your experiments. Use a table similar to the one below to track variations in reaction parameters and their impact on the yield.
| Experiment ID | Molar Ratio (Enamine:Dicarbonyl:Aldehyde) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| EXP-001 | 1 : 1 : 1 | Ethanol | 80 | 12 | 35 | - |
| EXP-002 | 1.2 : 1 : 1 | Ethanol | 80 | 12 | 45 | Increased enamine |
| EXP-003 | 1 : 1 : 1 | Acetic Acid | 100 | 8 | 55 | Different solvent/temp |
| EXP-004 | 1 : 1 : 1 | Ethanol | 60 | 24 | 30 | Lower temperature |
References
- 1. benchchem.com [benchchem.com]
- 2. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 3. baranlab.org [baranlab.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
"Ethyl 3-amino-3-ethoxyacrylate hydrochloride" stability issues in solution
Technical Support Center: Ethyl 3-amino-3-ethoxyacrylate hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The main stability issue for this compound in solution is its susceptibility to hydrolysis. This reaction can be catalyzed by the presence of acids or bases. The hydrolysis results in the degradation of the compound into ethyl 3-ethoxyacrylate and ammonium chloride, which can impact the accuracy and reproducibility of your experiments.
Q2: What are the typical degradation products of this compound in an aqueous solution?
A2: In an aqueous environment, particularly under acidic or basic conditions, the compound can hydrolyze. The ester functional group is susceptible to cleavage, and the enamine can revert to the corresponding keto-ester. The primary degradation products are typically ethyl acetoacetate and ethanol, along with ammonia from the amino group.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of this compound. Both acidic and basic conditions can accelerate the rate of hydrolysis. The compound is generally more stable in neutral or slightly acidic pH ranges. Extreme pH values should be avoided to minimize degradation.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: For short-term use, high-purity anhydrous aprotic solvents such as DMSO or DMF are recommended for preparing stock solutions to minimize hydrolysis. If aqueous buffers are necessary for your experiment, it is advisable to prepare the solutions fresh and use them immediately.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: Solutions of this compound should be stored at 2-8°C and protected from light.[1] For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If you need to store solutions, flash-freezing in an appropriate solvent and storing at -20°C or -80°C can help to slow down degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in solution.
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in solution due to hydrolysis. | Prepare fresh solutions before each experiment. If using aqueous buffers, ensure the pH is near neutral and use the solution immediately after preparation. Verify the purity of your stored compound using an appropriate analytical method like HPLC. |
| Appearance of new peaks in HPLC analysis of the solution over time. | Formation of degradation products. | The primary degradation pathway is hydrolysis. The new peaks likely correspond to ethyl acetoacetate and other byproducts. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to identify the retention times of the degradation products. |
| The solution changes color or becomes cloudy. | This may indicate precipitation of the compound or its degradation products, or potential polymerization. | Check the solubility of the compound in your chosen solvent at the working concentration. If the solution becomes cloudy, try preparing a more dilute solution. If color change occurs, this could be a sign of degradation, and a fresh solution should be prepared. |
| Low yield in a synthesis reaction where this compound is a reactant. | The compound may have degraded in the reaction mixture before the reaction was complete. | Ensure that the reaction conditions (e.g., pH, temperature, solvent) are compatible with the stability of this compound. If the reaction requires harsh conditions, consider adding the compound to the reaction mixture at a later stage. |
Data Presentation: Illustrative Stability Data
The following tables provide hypothetical quantitative data to illustrate the stability of this compound under various conditions. This data is for guidance purposes only and actual results may vary.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.0 | 72 |
| 9.0 | 8 |
Table 2: Effect of Temperature on the Stability of this compound in a pH 7.0 Aqueous Buffer
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 4 | 200 |
| 25 | 72 |
| 37 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of the compound under stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample (stock solution at time zero), by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
References
Technical Support Center: Catalyst Selection for Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-ethoxyacrylate hydrochloride. It focuses on catalyst selection for reactions where this compound is a key starting material or intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions where this compound is used as a reactant?
This compound is a versatile building block primarily used in the synthesis of heterocyclic compounds. Its structure, featuring an amino group, an ester, and an enamine system, makes it suitable for various transformations. Common applications include its use as a key intermediate in the synthesis of pharmaceuticals and biologically active compounds like pyridine carboxamides and kinase inhibitors.[1][2][3] It is frequently employed in reactions such as:
-
Synthesis of Pyrazole Derivatives: This is a major application, often involving condensation reactions with hydrazine derivatives.
-
Synthesis of Pyranopyrazole Scaffolds: These are typically multi-component reactions involving an aldehyde, malononitrile, and a hydrazine source.[4][5][6]
-
Nucleophilic Addition and Substitution Reactions: The amino group can act as a nucleophile in various reactions.[1]
Q2: What are the key factors to consider when selecting a catalyst for reactions involving this compound?
The choice of catalyst is critical for achieving high yield, selectivity, and favorable reaction kinetics. Key factors include:
-
Reaction Type: The mechanism of the reaction (e.g., Knoevenagel condensation, Michael addition, cyclization) will dictate the most suitable type of catalyst (acidic, basic, metallic, etc.).
-
Substrate Scope: The nature of the other reactants will influence catalyst compatibility and potential side reactions.
-
Reaction Conditions: Desired temperature, pressure, and solvent system will narrow down the choice of suitable and stable catalysts.
-
Green Chemistry Principles: The use of environmentally friendly, reusable, and non-toxic catalysts is increasingly important.[7]
-
Cost and Availability: The economic viability of the catalyst for the intended scale of the reaction is a practical consideration.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on catalyst-related problems.
| Problem | Potential Cause (Catalyst-Related) | Suggested Solution |
| Low or No Product Yield | Inappropriate catalyst selection: The chosen catalyst may not be active enough for the specific transformation. | - Review the literature for catalysts proven to be effective for the specific reaction type (e.g., pyrazole synthesis).- Consider a catalyst screen with different types of catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts). |
| Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may not be stable under the reaction conditions. | - Ensure the purity of all reactants and solvents.- Select a more robust catalyst or modify reaction conditions to enhance catalyst stability.- For heterogeneous catalysts, consider issues with surface area or active site blockage. | |
| Incorrect catalyst loading: The amount of catalyst may be insufficient to drive the reaction to completion or excessive, leading to side reactions. | - Optimize the catalyst loading through a series of small-scale experiments. | |
| Formation of Multiple Products/Side Reactions | Lack of selectivity: The catalyst may be promoting undesired reaction pathways. | - Choose a more selective catalyst. For example, in multi-component reactions, a catalyst that favors the desired sequence of bond formations is crucial.- Adjusting reaction temperature or solvent can sometimes improve selectivity. |
| Catalyst-induced decomposition: The catalyst may be too harsh and cause the decomposition of the starting material or the desired product. | - Use a milder catalyst. For instance, if a strong acid is causing issues, try a weaker acid or a solid acid catalyst.- Reduce the reaction temperature or time. | |
| Difficult Product Isolation/Purification | Homogeneous catalyst contamination: The catalyst is soluble in the reaction mixture and is carried through the work-up, contaminating the product. | - Switch to a heterogeneous catalyst that can be easily filtered off.- If a homogeneous catalyst is necessary, develop an appropriate purification strategy to remove it (e.g., extraction, chromatography, or precipitation). |
| Inconsistent Reaction Results | Variability in catalyst activity: The activity of the catalyst may vary between batches, especially for homemade or unsupported catalysts. | - Use a commercially available catalyst with well-defined specifications.- For heterogeneous catalysts, ensure consistent preparation methods to maintain uniform properties like particle size and surface area. |
Catalyst Selection and Experimental Protocols
The selection of a catalyst is highly dependent on the target molecule. Below are examples of catalyst systems used in the synthesis of pyrazole and pyranopyrazole derivatives, common applications of this compound.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles often involves the condensation of a β-dicarbonyl compound (or its equivalent, like Ethyl 3-amino-3-ethoxyacrylate) with a hydrazine.
Catalyst Comparison for Pyrazole Synthesis
| Catalyst Type | Specific Example | Typical Conditions | Advantages | Disadvantages |
| Organocatalyst | Glycine | DMSO, Room Temperature | Eco-friendly, mild conditions, readily available.[7] | May require longer reaction times. |
| Metal Oxide | Nano-ZnO | Solvent-free, 120°C | High yield, heterogeneous (easy to remove). | High temperature may not be suitable for all substrates. |
| Metal Triflate | Copper(II) triflate | [BMIM-PF6] (ionic liquid), 80°C | High yield in ionic liquid. | Ionic liquids can be expensive and require specific work-up procedures. |
| Halogen | Iodine with TsOH | Ethanol, Reflux | Good yields. | Iodine is a corrosive reagent. |
Experimental Protocol: Glycine-Catalyzed Pyrazole Synthesis (General Procedure)
This is a generalized protocol based on the principles of Knoevenagel condensation catalyzed by amino acids.[7]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired hydrazine derivative (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add glycine (typically 10-20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 3 to 15 hours.[7]
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will often precipitate and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Pyranopyrazole Derivatives (Multi-component Reaction)
The synthesis of pyranopyrazoles is a multi-component reaction that highlights the efficiency of modern catalytic methods.
Catalyst Comparison for Pyranopyrazole Synthesis
| Catalyst Type | Specific Example | Typical Conditions | Advantages | Disadvantages |
| Heterogeneous Solid Base | Amino-functionalized SBA-15 | Ethanol, Room Temperature | High yields, short reaction times (8 min), reusable catalyst. | Catalyst synthesis required. |
| Magnetic Nanoparticles | Nano-Fe3O4 | Water, Room Temperature | Environmentally friendly solvent, easy catalyst separation with a magnet, high yields.[6] | Nanoparticle synthesis and characterization needed. |
| Mixed Metal Oxide | Mn/ZrO2 | Ethanol, 80°C (Ultrasound) | Excellent yields (88-98%), very short reaction times (10 min), reusable.[4] | Requires ultrasound irradiation. |
| Heterogeneous Acid | Ceria-doped zirconia (CeO2/ZrO2) | Ethanol, Room Temperature | Excellent yields (88-98%), short reaction times (15 min).[4] | Catalyst preparation is necessary. |
Experimental Protocol: Nano-Fe3O4 Catalyzed Pyranopyrazole Synthesis (General Procedure)
This is a generalized protocol based on the use of magnetic nanoparticles as catalysts in aqueous media.[6]
-
Reactant Mixture: To a suspension of nano-Fe3O4 (as specified in the literature) in water, add this compound (1 equivalent), an aldehyde (1 equivalent), malononitrile (1 equivalent), and a hydrazine derivative (1 equivalent).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, add ethanol to dissolve the product and separate the magnetic catalyst using an external magnet.
-
Isolation: Evaporate the solvent from the solution to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to get the pure pyranopyrazole derivative.
Visualizing Reaction Workflows and Logic
Catalyst Selection Workflow
A flowchart illustrating the decision-making process for selecting an appropriate catalyst.
General Pyranopyrazole Synthesis Pathway
A diagram showing the key steps in a multi-component synthesis of pyranopyrazoles.
References
- 1. Buy this compound | 34570-16-6 [smolecule.com]
- 2. Vip room | Virtual tour generated by Panotour [ontsgoi.gov.mn]
- 3. chemimpex.com [chemimpex.com]
- 4. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synthetic Precursors: Ethyl 3-amino-3-ethoxyacrylate hydrochloride vs. Ethyl 3-aminocrotonate
In the realm of heterocyclic chemistry, the strategic selection of starting materials is paramount for efficient and high-yield synthesis of target molecules. This guide provides a detailed comparison of two key precursors: Ethyl 3-amino-3-ethoxyacrylate hydrochloride and Ethyl 3-aminocrotonate . Both serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals. This objective comparison, supported by available experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development.
At a Glance: Key Differences and Applications
| Feature | This compound | Ethyl 3-aminocrotonate |
| Structure | A β-aminoacrylate with an additional ethoxy group at the β-position, supplied as a hydrochloride salt. | A classic β-enamino ester. |
| Reactivity | The presence of the ethoxy group makes the β-carbon a better leaving group, potentially facilitating cyclization reactions. The hydrochloride salt form enhances stability and solubility in certain solvents. | A well-established nucleophile in various condensation reactions. |
| Primary Applications | Utilized as a versatile building block for various pharmaceuticals and agrochemicals, particularly in the synthesis of amino acids and peptide derivatives.[1] It is also explored in the development of drugs targeting neurological disorders and in polymer chemistry.[1] | Widely employed in multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyridines and dihydropyrimidinones, respectively. It also serves as a key intermediate in the synthesis of quinolones. |
| Handling | Appreciated for its stability and ease of handling.[1] | Known to be sensitive to air and moisture, often requiring careful handling and storage under inert atmospheres. |
Performance in Quinolone Synthesis
The synthesis of quinolones, a critical class of antibacterial agents, often involves the cyclization of an aniline derivative with a β-ketoester or a related three-carbon synthon. The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinolines.
Ethyl 3-aminocrotonate in Quinolone Synthesis (Conrad-Limpach-Knorr Reaction):
Ethyl 3-aminocrotonate, derived from the reaction of ethyl acetoacetate and ammonia, can react with anilines to form an intermediate that cyclizes upon heating to yield 4-quinolones. This is a variation of the Conrad-Limpach-Knorr synthesis.
Theoretical Application of this compound in Quinolone Synthesis:
While specific literature detailing the use of this compound in a Gould-Jacobs-type reaction is scarce, its structure suggests a plausible reaction pathway. The ethoxy group at the β-position is a better leaving group than the amino group of ethyl 3-aminocrotonate, which could potentially lead to milder reaction conditions for the initial condensation with an aniline. The subsequent thermal cyclization would proceed similarly to the traditional Gould-Jacobs reaction.
Experimental Protocol: Synthesis of 4-Hydroxyquinolines (Gould-Jacobs Reaction)
A general procedure for the Gould-Jacobs reaction involves two main steps:
-
Condensation: An aniline is reacted with an appropriate three-carbon component.
-
Thermal Cyclization: The intermediate from the first step is heated at high temperatures to induce cyclization.
Logical Workflow for Quinolone Synthesis Precursor Selection
Caption: Decision workflow for selecting a precursor in 4-hydroxyquinoline synthesis.
Performance in Multicomponent Reactions: Hantzsch Pyridine and Biginelli Pyrimidine Syntheses
Ethyl 3-aminocrotonate is a cornerstone reagent in well-known multicomponent reactions for the synthesis of dihydropyridines (Hantzsch synthesis) and dihydropyrimidinones (Biginelli reaction).
Hantzsch Pyridine Synthesis with Ethyl 3-aminocrotonate:
This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one of ethyl 3-aminocrotonate), and a nitrogen source (like ammonia).
Quantitative Data: Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | PTSA/Aqueous micelles (ultrasonic) | 96 | [2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | PTSA/Aqueous micelles (ultrasonic) | 95 | [2] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | PTSA/Aqueous micelles (ultrasonic) | 94 | [2] |
Experimental Protocol: Hantzsch Pyridine Synthesis
-
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), ethyl 3-aminocrotonate (1 mmol), and a catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol or aqueous micellar solution) is stirred at a specified temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.
Biginelli Reaction with Ethyl 3-aminocrotonate:
This one-pot cyclocondensation involves an aldehyde, a β-ketoester (or ethyl 3-aminocrotonate), and urea or thiourea.
Quantitative Data: Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | [Btto][p-TSA]/Solvent-free, 90 °C | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | [Btto][p-TSA]/Solvent-free, 90 °C | 92 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | [Btto][p-TSA]/Solvent-free, 90 °C | 94 |
Experimental Protocol: Biginelli Reaction
-
A mixture of an aldehyde (3 mmol), ethyl acetoacetate (3 mmol), urea (4.5 mmol), and a catalyst is heated under solvent-free conditions or in a solvent like ethanol.
-
After completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration and purified by recrystallization.
Experimental Workflow for a Typical Multicomponent Reaction
Caption: General experimental workflow for Hantzsch or Biginelli reactions.
Conclusion
Ethyl 3-aminocrotonate is a well-established and highly versatile reagent in heterocyclic synthesis, with a wealth of literature supporting its application in high-yield multicomponent reactions like the Hantzsch and Biginelli syntheses. Its reactivity is predictable, making it a reliable choice for the construction of dihydropyridine and dihydropyrimidine cores.
This compound , on the other hand, represents a more specialized precursor. While its structural features, particularly the β-ethoxy group, suggest potential advantages in certain synthetic transformations by facilitating milder reaction conditions, there is a notable lack of published experimental data for its use in common named reactions for heterocyclic synthesis. Its primary documented utility lies in the synthesis of various pharmaceutical intermediates, including amino acids and peptide derivatives.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic target and the desired reaction pathway. Ethyl 3-aminocrotonate remains the go-to reagent for established, high-yield syntheses of dihydropyridines and dihydropyrimidinones. This compound offers potential for novel synthetic strategies, particularly where milder conditions are desirable, but its application in these specific contexts requires further investigation and validation.
References
A Comparative Analysis of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride and Other Enaminones for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 3-amino-3-ethoxyacrylate hydrochloride against other common enaminone building blocks: Ethyl 3-aminocrotonate, 3-(Dimethylamino)acrylonitrile, and 3-Amino-1-phenyl-2-buten-1-one. Enaminones are versatile synthons in organic chemistry, pivotal for the construction of a wide array of nitrogen-containing heterocycles, many of which form the core of pharmacologically active molecules.[1][2] This guide aims to provide an objective comparison of their physical properties, reactivity, and performance in synthetic applications, supported by representative experimental data and protocols.
Physicochemical Properties of Selected Enaminones
The selection of an appropriate enaminone precursor is often guided by its physical and chemical properties, which influence reaction conditions and solubility. The following table summarizes key properties of the enaminones discussed in this guide.
| Property | This compound | Ethyl 3-aminocrotonate | 3-(Dimethylamino)acrylonitrile | 3-Amino-1-phenyl-2-buten-1-one |
| Molecular Formula | C₇H₁₄ClNO₃ | C₆H₁₁NO₂ | C₅H₈N₂ | C₁₀H₁₁NO |
| Molecular Weight | 195.64 g/mol | 129.16 g/mol | 96.13 g/mol | 161.20 g/mol |
| Appearance | White solid | Off-white to light yellow solid | Colorless to yellow liquid | Light yellow crystalline solid |
| Melting Point | 103-105 °C | 33-36 °C | N/A (Boiling Point: 205-207 °C) | 102-105 °C |
| Key Structural Features | Hydrochloride salt, ethoxy group at β-position, primary amine | Ester group, primary amine, methyl group at β-position | Nitrile group, tertiary amine | Phenyl ketone, primary amine, methyl group at β-position |
| Solubility | Soluble in water | Soluble in water and organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Comparative Performance in Heterocyclic Synthesis
Enaminones serve as valuable precursors for a variety of heterocyclic systems, including pyridines and pyrimidines, due to their inherent ambident nucleophilic and electrophilic nature.[3] The reactivity of an enaminone is influenced by the substituents on the nitrogen and the carbonyl group. While direct, side-by-side comparative studies under identical conditions are limited in the literature, a qualitative comparison can be drawn based on their structural features and known reactivity patterns.
| Feature | This compound | Ethyl 3-aminocrotonate | 3-(Dimethylamino)acrylonitrile | 3-Amino-1-phenyl-2-buten-1-one |
| Reactivity Profile | The hydrochloride salt may require neutralization prior to reaction. The ethoxy group can act as a leaving group in some cyclization reactions. | A standard β-enamino ester with balanced nucleophilic and electrophilic character. | The nitrile group is a strong electron-withdrawing group, enhancing the electrophilicity of the β-carbon. The tertiary amine is a good leaving group. | The phenyl ketone group influences the electronic properties and can provide a site for further functionalization. |
| Typical Applications | Synthesis of pyridine carboxamides and pyrimidine derivatives.[4] It is a known inhibitor of c-Jun NH2-terminal kinase (JNK).[4] | Widely used in the synthesis of various heterocycles, including pyridines, pyrimidines, and quinolones.[5] | A versatile building block for substituted pyrazoles and pyrimidines.[4] | Precursor for a range of heterocyclic compounds and has been explored for its biological activities. |
| Anticipated Yields in Pyrimidine Synthesis | Moderate to good, depending on the reaction conditions and the other reactant. | Generally good yields are reported for the synthesis of pyrimidines.[6] | Good yields are expected, especially in base-promoted cyclizations.[4] | Good yields in reactions leading to substituted pyridines and other heterocycles. |
| Advantages | The ethoxy group can be a better leaving group than a simple amino group in certain reactions. The hydrochloride salt form can improve stability and handling.[4] | Readily available and extensively studied, providing a wealth of literature data.[5] | The highly activated double bond due to the nitrile group can lead to higher reactivity in certain cycloaddition reactions.[4] | The presence of the phenyl group can be advantageous for creating derivatives with specific steric and electronic properties. |
| Limitations | The need for a base to liberate the free amine can add a step to the experimental procedure. | Its reactivity might be lower compared to more activated enaminones. | The tertiary amine can be a better leaving group than a primary amine, which can sometimes lead to side reactions. | The steric hindrance from the phenyl group might affect its reactivity with bulky reagents. |
Experimental Protocols
The following protocols are representative examples of the synthesis of the target enaminone and its subsequent use in the preparation of heterocyclic compounds.
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of β-enamino esters.
Materials:
-
Ethyl cyanoacetate
-
Absolute ethanol
-
Dry hydrogen chloride gas
-
Tert-butyl methyl ether
Procedure:
-
Dissolve ethyl cyanoacetate (1 equivalent) in absolute ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Stir the mixture at 0 °C for 12-16 hours.
-
Add tert-butyl methyl ether to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with tert-butyl methyl ether, and dry under vacuum to yield this compound.
General Protocol for the Synthesis of a Substituted Pyrimidine
This protocol describes a general method for the cyclocondensation of an enaminone with a suitable amidine source to form a pyrimidine ring.[6]
Materials:
-
Enaminone (e.g., Ethyl 3-aminocrotonate) (1 equivalent)
-
Amidinium salt (e.g., Guanidine hydrochloride) (1.1 equivalents)
-
Base (e.g., Sodium ethoxide) (1.1 equivalents)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the enaminone in absolute ethanol.
-
Add the amidinium salt to the solution.
-
Slowly add the base to the reaction mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and adjust the pH to neutral with a suitable acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for the Synthesis of a Pyridine Carboxamide Derivative
This protocol outlines a general procedure for the synthesis of pyridine derivatives from enaminones.
Materials:
-
Enaminone (e.g., this compound) (1 equivalent)
-
An active methylene compound (e.g., Malononitrile) (1 equivalent)
-
A catalyst (e.g., Piperidine)
-
Ethanol (solvent)
Procedure:
-
To a solution of the enaminone in ethanol, add the active methylene compound.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Signaling Pathways and Experimental Workflows
c-Jun NH2-terminal Kinase (JNK) Signaling Pathway
Derivatives of this compound have been identified as inhibitors of the c-Jun NH2-terminal kinase (JNK) signaling pathway.[4] This pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[7]
Caption: The JNK signaling cascade is activated by various stress stimuli.
General Experimental Workflow for Enaminone Synthesis and Application
The following diagram illustrates a typical workflow for the synthesis of enaminones and their subsequent utilization in the preparation of heterocyclic compounds, followed by biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of enaminones.
References
- 1. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]
- 2. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
A Comparative Guide to Alternatives for Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Ethyl 3-amino-3-ethoxyacrylate hydrochloride has long been a valuable building block in this field. However, a diverse array of alternative reagents offers unique advantages in terms of reactivity, substrate scope, and accessibility. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the optimal synthetic precursors for pyridine, pyrazole, and pyrimidine ring systems.
Alternatives for Pyridine Synthesis
The construction of the pyridine nucleus is central to the development of numerous pharmaceuticals and functional materials. While this compound can serve as a precursor, several other enamine and enaminone derivatives are widely employed, often in classical named reactions like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses.
A common strategy involves the reaction of β-enamino ketones or esters with compounds containing active methylene groups. These reactions often proceed with high regioselectivity and yield.
Comparative Performance of Precursors in Pyridine Synthesis
| Precursor/Method | Reactants | Conditions | Yield (%) | Reference |
| β-Enamino Carbonyls | β-Enamino carbonyl, Rongalite | O2, DCE, 100 °C, 12 h | 70-92% | --INVALID-LINK-- |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, NH3/NH4OAc | Reflux, various catalysts | Often high | --INVALID-LINK-- |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Heat or acid catalysis | Good to excellent | --INVALID-LINK-- |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | Base | Good | --INVALID-LINK-- |
| Enaminones & Malononitrile | Enaminone, Malononitrile, NH4OAc | Acetic acid, reflux | Good | --INVALID-LINK-- |
Experimental Protocols for Pyridine Synthesis
General Procedure for Hantzsch Pyridine Synthesis: A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonia or ammonium acetate (1.2 mmol) in ethanol (10 mL) is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated dihydropyridine is filtered. The dihydropyridine is then oxidized using an oxidizing agent (e.g., nitric acid, DDQ, or air) to afford the corresponding pyridine derivative. --INVALID-LINK--
General Procedure for Bohlmann-Rahtz Pyridine Synthesis: An enamine (1 mmol) and an ethynylketone (1 mmol) are heated, often in the presence of an acid catalyst (e.g., acetic acid, ZnBr2), to form an aminodiene intermediate. Continued heating leads to cyclodehydration to yield the substituted pyridine. One-pot modifications involve the in situ generation of the enamine from a ketone and ammonium acetate. --INVALID-LINK--
Reaction Workflow: Hantzsch Pyridine Synthesis
Caption: Workflow of the Hantzsch pyridine synthesis.
Alternatives for Pyrazole Synthesis
Pyrazoles are a critical scaffold in medicinal chemistry. The synthesis of this five-membered heterocycle often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. Enaminones, which can be readily prepared from ketones and N,N-dimethylformamide dimethyl acetal (DMF-DMA), are excellent precursors for pyrazole synthesis.
Comparative Performance of Precursors in Pyrazole Synthesis
| Precursor | Reactants | Conditions | Yield (%) | Reference |
| Enaminones | Enaminone, Hydrazine Hydrate | Ethanol, reflux | High | --INVALID-LINK-- |
| Enaminones & DMSO | Enaminone, Hydrazine, DMSO, I2, Selectfluor | Heat | Good | --INVALID-LINK-- |
| 1,3-Diketones | 1,3-Diketone, Hydrazine | Various solvents, heat | Generally high | --INVALID-LINK-- |
Experimental Protocol for Pyrazole Synthesis from Enaminones
General Procedure: A mixture of the enaminone (1 mmol) and hydrazine hydrate (1.2 mmol) in absolute ethanol (15 mL) is refluxed for 3-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated pyrazole is collected by filtration and can be recrystallized from a suitable solvent. --INVALID-LINK--
Reaction Mechanism: Pyrazole Synthesis from Enaminones
Caption: Mechanism of pyrazole synthesis from enaminones.
Alternatives for Pyrimidine Synthesis
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of biologically active molecules. A versatile alternative to this compound for pyrimidine synthesis is N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA reacts with active methylene compounds to generate enaminones in situ, which can then be cyclized with amidines or other nitrogen-containing nucleophiles to form the pyrimidine ring.
Comparative Performance of Precursors in Pyrimidine Synthesis
| Precursor | Reactants | Conditions | Yield (%) | Reference |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Ketone, DMF-DMA, NH4OAc | Solvent-free, heat | Acceptable | --INVALID-LINK-- |
| β-Formyl Enamides | β-Formyl Enamide, Urea, SmCl3 | Microwave irradiation | Good | --INVALID-LINK-- |
| β-Ketoesters & Amidines | β-Ketoester, Amidine | Ultrasound irradiation | Good to excellent | --INVALID-LINK-- |
Experimental Protocol for Pyrimidine Synthesis using DMF-DMA
General Procedure: A mixture of an active methylene compound (e.g., a ketone or nitrile) (1 mmol) and N,N-dimethylformamide dimethyl acetal (1.2 mmol) is heated, often without a solvent, until the formation of the intermediate enaminone is complete (monitored by TLC). Then, a source of ammonia, such as ammonium acetate, or an amidine hydrochloride (1.2 mmol) is added, and the mixture is heated, typically at a higher temperature, to effect cyclization to the pyrimidine. The product is then isolated and purified by standard methods. --INVALID-LINK--
Experimental Workflow: Pyrimidine Synthesis via DMF-DMA
Caption: Workflow for pyrimidine synthesis using DMF-DMA.
Confirming the structure of products from "Ethyl 3-amino-3-ethoxyacrylate hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to obtain pyrimidine derivatives, potent scaffolds in drug discovery, with a focus on the utility of "Ethyl 3-amino-3-ethoxyacrylate hydrochloride" as a starting material. We present a comparative analysis of its reaction with N-C-N reagents against established alternative syntheses, supported by experimental data and detailed protocols.
Introduction to Pyrimidine Synthesis and the Role of this compound
Pyrimidines are a class of heterocyclic aromatic compounds that are central to numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The efficient synthesis of substituted pyrimidines is, therefore, a critical endeavor in medicinal chemistry. "this compound," a β-enamino ester, represents a versatile and reactive precursor for the construction of various heterocyclic systems, including the pyrimidine core. Its bifunctional nature allows for cyclocondensation reactions with various nucleophiles.
This guide explores the synthesis of 4-hydroxypyrimidines from this precursor and compares it with two classical and widely used methods: the Pinner synthesis and the Biginelli reaction. The performance of these methods is evaluated based on reaction efficiency, conditions, and yields.
Comparison of Synthetic Methodologies
The following table summarizes quantitative data for the synthesis of pyrimidine derivatives via three different routes, providing a basis for selecting the most appropriate method for specific research and development needs.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) |
| From this compound | This compound, Benzamidine hydrochloride | Sodium ethoxide | Ethanol | 4 hours (reflux) | ~75% (estimated) |
| Pinner Synthesis [1][2] | Ethyl acetoacetate, Benzamidine hydrochloride | Sodium ethoxide | Ethanol | 4 hours (reflux) | 70-80% |
| Biginelli Reaction [1][2] | Benzaldehyde, Ethyl acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 hours (reflux) | ~60-70% |
Experimental Protocols
Detailed methodologies for the synthesis of a representative 2-phenyl-4-hydroxypyrimidine are provided below.
Protocol 1: Synthesis from this compound (Proposed)
-
Reaction: To a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol), add 1.96 g (0.01 mol) of this compound and 1.57 g (0.01 mol) of benzamidine hydrochloride.
-
Conditions: The reaction mixture is refluxed for 4 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to yield 2-phenyl-4-hydroxypyrimidine.
Protocol 2: Pinner Synthesis[1][2]
-
Reaction: A solution of sodium ethoxide is prepared from 1.15 g (0.05 mol) of sodium in 25 mL of absolute ethanol. To this, 6.5 g (0.05 mol) of ethyl acetoacetate and 7.8 g (0.05 mol) of benzamidine hydrochloride are added.
-
Conditions: The mixture is refluxed for 4 hours.
-
Work-up: The solvent is evaporated, and the residue is dissolved in 50 mL of hot water. The solution is acidified with acetic acid.
-
Purification: The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
Protocol 3: Biginelli Reaction[1][2]
-
Reaction: A mixture of 5.3 g (0.05 mol) of benzaldehyde, 6.5 g (0.05 mol) of ethyl acetoacetate, 3.0 g (0.05 mol) of urea, and 5 mL of concentrated hydrochloric acid in 20 mL of ethanol is prepared.
-
Conditions: The mixture is refluxed for 1.5 hours.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The product is washed with cold ethanol and recrystallized from ethanol.
Visualization of Synthetic Pathways and Biological Relevance
To provide a clearer understanding of the chemical transformations and their biological context, the following diagrams are provided.
Caption: Comparison of synthetic routes to pyrimidine derivatives.
The pyrimidine derivatives synthesized through these methods have significant potential in drug development, particularly as kinase inhibitors. One important target is the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various diseases, including cancer and inflammatory disorders.
Caption: Simplified JNK signaling pathway and the inhibitory action of pyrimidine derivatives.
Conclusion
The use of "this compound" offers a viable and efficient method for the synthesis of 4-hydroxypyrimidines, with estimated yields comparable to the established Pinner synthesis. While the Biginelli reaction provides a more direct route to dihydropyrimidinones, the former methods are advantageous for accessing 4-hydroxypyrimidine cores. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and reaction conditions. The pyrimidine products from these syntheses are valuable for developing targeted therapies, such as JNK inhibitors, for a range of diseases.
References
A Comparative Spectroscopic Guide to the Reaction Products of Ethyl 3-amino-3-ethoxyacrylate hydrochloride
This guide offers a detailed comparative analysis of the spectroscopic properties of heterocyclic compounds derived from the reaction of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. It is intended for researchers, scientists, and professionals in drug development, providing objective data to aid in the identification and characterization of these products. The focus is on the formation of pyrimidine derivatives, a critical class of compounds in medicinal chemistry.[1][2][3] This document will compare the spectroscopic signatures of pyrimidines synthesized from this compound with those produced via alternative synthetic routes, supported by experimental data from various sources.
Introduction to this compound in Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for pyridine and pyrimidine derivatives.[4] Its bifunctional nature, possessing both an amino group and an acrylate moiety, allows for cyclocondensation reactions with various nucleophiles to form heterocyclic systems.[4][5] The primary application of interest for this guide is its role in the synthesis of pyrimidine rings, which are core structures in many biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2][6][7]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for pyrimidine derivatives. This data is essential for the structural elucidation and characterization of these compounds.
Table 1: ¹H NMR Spectral Data of Representative Pyrimidine Derivatives
| Compound/Feature | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| Pyrimidine | 9.26 | s | H-2 | [8] |
| 8.78 | d | H-4, H-6 | [8] | |
| 7.36 | t | H-5 | [8] | |
| Cytosine | 7.45 | d | H-6 | [1] |
| 5.75 | d | H-5 | [1] | |
| 7.1 (broad s) | s | -NH₂ | [1] | |
| Thymine | 7.45 | s | H-6 | [1] |
| 1.85 | s | -CH₃ | [1] | |
| Uracil | 7.65 | d | H-6 | [1] |
| 5.70 | d | H-5 | [1] | |
| Substituted Pyrimidine (from Chalcone) | 9.16 - 6.5 | m | Aromatic Protons | [9] |
| Pyrimidopyrimidine Derivative | 12.78, 11.31 | br s | NH protons | [10] |
| 7.80 - 6.93 | m | Aromatic Protons | [10] |
Table 2: ¹³C NMR Spectral Data of Representative Pyrimidine Derivatives
| Compound/Feature | Chemical Shift (δ, ppm) | Assignment | Reference |
| Pyrimidine | 159.0 | C-2 | [8] |
| 156.4 | C-4, C-6 | [8] | |
| 121.4 | C-5 | [8] | |
| Cytosine | 166.5 | C-4 | [1] |
| 157.0 | C-2 | [1] | |
| 141.5 | C-6 | [1] | |
| 96.5 | C-5 | [1] | |
| Thymine | 164.5 | C-4 | [1] |
| 151.0 | C-2 | [1] | |
| 137.0 | C-6 | [1] | |
| 111.0 | C-5 | [1] | |
| 12.0 | -CH₃ | [1] | |
| Uracil | 164.0 | C-4 | [1] |
| 151.5 | C-2 | [1] | |
| 141.0 | C-6 | [1] | |
| 102.0 | C-5 | [1] |
Table 3: Key IR Absorption Frequencies for Pyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H Stretch (Amino Group) | 3500 - 3300 | Strong, Broad | [11] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | [11] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | [11] |
| C=O Stretch (Carbonyl) | 1750 - 1650 | Strong | [9][11] |
| C=N Stretch (Ring) | 1620 - 1570 | Medium to Strong | [9][11] |
| C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong | [9][11] |
| C-N Stretch | 1350 - 1200 | Medium | [11] |
| N-H Bend | 1600 - 1500 | Medium | [11] |
Table 4: Mass Spectrometry Data of Representative Pyrimidines
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks | Reference |
| Pyrimidine | 80 | 53, 52, 39 | [1] |
| Cytosine | 111 | 95, 69, 42 | [1] |
| Thymine | 126 | 111, 83, 69, 42 | [1] |
| Uracil | 112 | 96, 69, 42 | [1] |
| Pyrimidopyrimidine Derivative | 255 (M⁺) | - | [12] |
Experimental Protocols
General Protocol for Spectroscopic Analysis:
-
Sample Preparation: Synthesized pyrimidine derivatives are purified by recrystallization or column chromatography. For NMR analysis, 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR analysis, a small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution. For mass spectrometry, the sample is dissolved in a volatile solvent like methanol or acetonitrile.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.
Visualizing Reaction Pathways and Workflows
Reaction of this compound:
The following diagram illustrates the general reaction pathway for the synthesis of a pyrimidine derivative from this compound and an amidine.
Caption: General reaction scheme for pyrimidine synthesis.
Experimental Workflow for Spectroscopic Analysis:
This diagram outlines the typical workflow for the analysis of the synthesized products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 34570-16-6 [smolecule.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate Using "Ethyl 3-amino-3-ethoxyacrylate hydrochloride" and Structurally Related Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic yield of Ethyl 5-amino-1H-pyrazole-4-carboxylate, a valuable scaffold in medicinal chemistry, using "Ethyl 3-amino-3-ethoxyacrylate hydrochloride" and two analogous reagents: "Ethyl (E)-2-cyano-3-ethoxyacrylate" and "Ethyl ethoxymethylcyanoacetate". The selection of a starting material in organic synthesis is a critical decision that directly impacts reaction efficiency, yield, and overall cost-effectiveness. This document presents a data-driven comparison of these three commercially available reagents, supported by detailed experimental protocols and visual representations of the synthetic pathways.
Performance Comparison: A Look at the Yields
The synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate from these precursors generally involves a cyclocondensation reaction with hydrazine. The efficiency of this transformation, however, varies significantly depending on the chosen starting material. The following table summarizes the reported yields for this key synthetic step.
| Starting Reagent | Product | Reported Yield |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 99%[1] |
| Ethyl ethoxymethylcyanoacetate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 66.78%[1] |
| This compound | Ethyl 5-amino-1H-pyrazole-4-carboxylate | Not Found |
Note: A specific yield for the reaction of this compound with hydrazine to produce Ethyl 5-amino-1H-pyrazole-4-carboxylate could not be located in the surveyed literature. However, the general reaction is well-established for β-enamino esters.
Experimental Protocols
Detailed methodologies for the synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate from the compared reagents are provided below. These protocols are based on published literature and offer a practical guide for laboratory implementation.
Protocol 1: Synthesis from Ethyl (E)-2-cyano-3-ethoxyacrylate[1]
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)
-
Hydrazine (1.8 mL, 29.5 mmol)
-
Ethanol (50 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine dropwise at room temperature.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain overnight.
-
Remove the solvent in vacuo.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Protocol 2: Synthesis from Ethyl ethoxymethylcyanoacetate[1]
Materials:
-
Ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol)
-
Hydrazine hydrate (100 mL)
-
Anhydrous ethanol (200 mL)
Procedure:
-
Add ethyl ethoxymethylcyanoacetate to a reaction vessel containing anhydrous ethanol.
-
Slowly add hydrazine hydrate dropwise to the reaction vessel.
-
Gradually heat the reaction mixture to 80 °C within 30 minutes.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Concentrate the remaining solid by evaporation.
-
Cool the concentrated solid to room temperature to allow for the precipitation of a light yellow solid.
-
Filter the solid, wash with cold anhydrous ethanol, and dry to obtain the product.
Protocol 3: General Protocol for the Synthesis from this compound
While a specific protocol for the target synthesis was not found, the following is a general procedure for the reaction of a β-enamino ester with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (or another suitable base)
Procedure:
-
Dissolve this compound in ethanol.
-
Add a stoichiometric amount of a base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free enamine.
-
Add a slight molar excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Visualizing the Synthesis
To better understand the chemical transformations and experimental processes, the following diagrams have been generated.
Caption: General workflow for the synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.
Caption: Simplified Knorr Pyrazole Synthesis Mechanism.
References
The Strategic Advantage of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in Drug Discovery: A Comparative Guide
For Immediate Release
In the landscape of modern drug discovery, the choice of chemical building blocks is a critical determinant of synthetic efficiency and the novelty of the resulting molecular scaffolds. Among these, Ethyl 3-amino-3-ethoxyacrylate hydrochloride has emerged as a highly versatile and advantageous reagent, particularly in the synthesis of heterocyclic compounds that form the core of many therapeutic agents. This guide provides a comprehensive comparison of this compound with alternative synthons, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction to this compound
This compound is a trifunctional reagent featuring an amine, an acrylate, and an ethoxy group. This unique combination allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems, including pyridines, pyrimidines, and benzimidazoles.[1] Its hydrochloride salt form enhances its stability and handling properties. Notably, this reagent has been instrumental in the synthesis of intermediates for c-Jun N-terminal kinase (JNK) inhibitors, a class of drugs with potential applications in inflammatory diseases and oncology.[2]
Comparison with Alternative Reagents
The advantages of this compound become evident when compared to more traditional synthetic routes, such as the Phillips-Ladenburg benzimidazole synthesis, which typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under harsh conditions.[3]
To illustrate this, we will compare the synthesis of a key benzimidazole intermediate, Methyl 2-(2-ethoxy-2-oxoethyl)-1H-benzimidazole-4-carboxylate, which has been identified in pharmaceutical patent literature as a precursor for novel therapeutic agents.
Table 1: Comparison of Synthetic Routes for Methyl 2-(2-ethoxy-2-oxoethyl)-1H-benzimidazole-4-carboxylate
| Parameter | Method A: Using this compound | Method B: Traditional Phillips-Ladenburg Condensation |
| Starting Materials | Methyl 2,3-diaminobenzoate, this compound | Methyl 2,3-diaminobenzoate, Diethyl malonate |
| Reaction Conditions | 60°C in Ethanol | High temperature (typically >150°C), often with a dehydrating agent or acid catalyst |
| Reaction Time | 2 hours[4] | Several hours to overnight |
| Yield | High (exact percentage not publicly disclosed in patent, but described as efficient)[4] | Variable, often moderate |
| Work-up/Purification | Removal of solvent, column chromatography[4] | Often requires neutralization, extraction, and extensive purification |
| Advantages | Milder reaction conditions, shorter reaction time, potentially higher yield, good atom economy | Readily available and inexpensive starting materials |
| Disadvantages | Higher cost of the specialized reagent | Harsh reaction conditions, longer reaction times, potential for side products, lower yields |
Experimental Protocols
Method A: Synthesis of Methyl 2-(2-ethoxy-2-oxoethyl)-1H-benzimidazole-4-carboxylate using this compound
This protocol is adapted from patent literature (US9216968B2).[4]
Materials:
-
Methyl 2,3-diaminobenzoate (680 mg)
-
This compound (880 mg)[4]
-
Ethanol (12 mL)
Procedure:
-
A solution of methyl 2,3-diaminobenzoate (680 mg) and this compound (880 mg) in ethanol (12 mL) is stirred in a round-bottom flask.[4]
-
The reaction mixture is heated to 60°C for 2 hours.[4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the ethanol is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the titled compound as a pale yellow solid (1.14 g reported).[4]
Method B: Alternative Synthesis via Phillips-Ladenburg Condensation
This is a generalized protocol for the synthesis of benzimidazole-2-acetate derivatives from an o-phenylenediamine and a malonic ester.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst/dehydrating agent
Procedure:
-
A mixture of methyl 2,3-diaminobenzoate and a molar excess of diethyl malonate is prepared.
-
A catalyst, such as polyphosphoric acid, is added to the mixture.
-
The reaction mixture is heated to a high temperature (e.g., 150-180°C) for several hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled and quenched, often with an ice-water mixture.
-
The solution is neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing the Advantage: Workflows and Pathways
The streamlined nature of the synthesis using this compound is a significant advantage in a drug discovery setting where time and efficiency are paramount.
Caption: A comparison of synthetic workflows.
The compounds synthesized from this benzimidazole intermediate often target critical signaling pathways in disease, such as the JNK pathway, which is implicated in inflammation and apoptosis.
Caption: The JNK signaling pathway and the point of inhibition.
Conclusion
This compound offers a clear advantage in the synthesis of complex heterocyclic molecules relevant to drug discovery. Its ability to facilitate reactions under milder conditions and in shorter timeframes compared to traditional methods like the Phillips-Ladenburg synthesis makes it a superior choice for rapid lead generation and optimization. While the initial cost of the reagent may be higher, the overall efficiency gains, including reduced reaction times, potentially higher yields, and simpler purification procedures, can lead to significant cost and time savings in the long run. For researchers and drug development professionals, incorporating this compound into their synthetic toolbox is a strategic move towards more efficient and innovative drug discovery.
References
- 1. isca.me [isca.me]
- 2. banglajol.info [banglajol.info]
- 3. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Efficacy of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride Against Key Alternatives in the Synthesis of Pyrazole and Pyrazolo[1,5-a]pyrimidine Scaffolds.
This compound is a versatile reagent in organic synthesis, valued for its role as a building block in the creation of various nitrogen-containing heterocyclic compounds. Its unique structural features facilitate diverse chemical transformations, making it a compound of interest in medicinal chemistry and drug development. This guide provides a comprehensive comparison of its performance against alternative reagents in specific synthetic routes, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven perspective to aid researchers in selecting the most effective synthetic strategies.
I. Synthesis of 5-Aminopyrazole-4-carboxylates: A Quantitative Comparison
The synthesis of 5-aminopyrazole-4-carboxylates is a crucial step in the development of numerous pharmaceutical compounds. This section compares the efficacy of precursors for this synthesis, focusing on yield and reaction conditions.
Table 1: Comparison of Precursors in the Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
| Precursor | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl (E)-2-cyano-3-ethoxyacrylate* | Hydrazine | Ethanol | Reflux overnight | 99% | [1] |
| Ethyl ethoxymethylcyanoacetate | Hydrazine Hydrate | Anhydrous Ethanol | Reflux for 4 hours | 66.78% | [1] |
*Note: Ethyl (E)-2-cyano-3-ethoxyacrylate is a close structural analog and the reactive intermediate of this compound.
This data clearly indicates that Ethyl (E)-2-cyano-3-ethoxyacrylate provides a significantly higher yield in the synthesis of the target pyrazole compared to Ethyl ethoxymethylcyanoacetate under similar reaction conditions.
II. Experimental Protocols
To ensure reproducibility and facilitate informed decisions, detailed experimental protocols for the synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate using the compared precursors are provided below.
Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate from Ethyl (E)-2-cyano-3-ethoxyacrylate
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)
-
Hydrazine (1.8 mL, 29.5 mmol)
-
Ethanol (50 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux overnight.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.[1]
Protocol 2: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate from Ethyl ethoxymethylcyanoacetate
Materials:
-
Ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol)
-
Hydrazine hydrate (100 mL)
-
Anhydrous ethanol (200 mL)
Procedure:
-
Add ethyl ethoxymethylcyanoacetate to a reaction vessel containing anhydrous ethanol.
-
Slowly add hydrazine hydrate dropwise to the reaction vessel.
-
Gradually heat the reaction mixture to 80 °C within 30 minutes.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Concentrate the remaining solid by evaporation.
-
Cool the concentrated solid to room temperature to allow for the precipitation of a light yellow solid.
-
Filter, wash with cold anhydrous ethanol, and dry the solid to obtain the final product.[1]
III. Synthetic Workflows and Signaling Pathway Visualization
Visualizing synthetic routes and biological pathways is essential for a comprehensive understanding of the applications of this compound.
Synthetic Workflow for Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis of pyrazole derivatives from β-enamino keto esters, a class of compounds to which Ethyl 3-amino-3-ethoxyacrylate belongs.
Caption: General workflow for pyrazole synthesis.
c-Jun NH2-terminal Kinase (JNK) Signaling Pathway
This compound has been identified as an inhibitor of c-Jun NH2-terminal kinase (JNK), a critical enzyme in cellular processes like apoptosis and inflammation.[2] Understanding this pathway is crucial for drug development professionals.
Caption: The JNK signaling pathway.
IV. Conclusion
This guide provides a data-supported comparison of this compound and its alternatives in key synthetic routes. The quantitative data presented in Table 1, along with the detailed experimental protocols, offer researchers a clear basis for selecting the most efficient precursor for the synthesis of 5-aminopyrazole-4-carboxylates. The visualization of the synthetic workflow and the JNK signaling pathway further contextualizes the practical applications and biological relevance of this versatile reagent. For the synthesis of the specific pyrazole derivative highlighted, Ethyl (E)-2-cyano-3-ethoxyacrylate, a close relative of the title compound, demonstrates superior efficacy in terms of chemical yield. Researchers and drug development professionals are encouraged to consider these findings when designing and optimizing their synthetic strategies for nitrogen-containing heterocyclic compounds.
References
Validating Synthesized Compound Purity: A Comparative Guide Using "Ethyl 3-amino-3-ethoxyacrylate hydrochloride"
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable aspect of the research and development pipeline. The choice of starting materials and synthetic routes can significantly impact the purity profile of the final compound. This guide provides a comparative analysis of validating the purity of a model compound, 4,6-dihydroxypyrimidine, synthesized using "Ethyl 3-amino-3-ethoxyacrylate hydrochloride" versus a common alternative, diethyl malonate.
This guide will delve into detailed experimental protocols, present comparative data in structured tables, and utilize visualizations to illustrate key processes, offering a comprehensive resource for making informed decisions in your synthetic workflows.
Introduction to the Reagents
"this compound" is a versatile bifunctional reagent employed in the synthesis of a wide array of heterocyclic compounds, including pyrimidines, which are core structures in many pharmaceuticals. Its enamine and ester functionalities allow for facile cyclization reactions.
A traditional and widely used alternative for the synthesis of the pyrimidine core is the condensation reaction of diethyl malonate with a suitable amidine or urea in the presence of a base. This method is well-established and has been used for the synthesis of various pyrimidine derivatives.
Comparative Synthesis of 4,6-dihydroxypyrimidine
To objectively assess the impact of the starting reagent on the purity of the final product, we will compare the synthesis of 4,6-dihydroxypyrimidine using two distinct routes.
Route 1: Synthesis from this compound and Urea.
Route 2: Synthesis from Diethyl Malonate and Formamide (a common industrial method).[1][2]
The purity of the resulting 4,6-dihydroxypyrimidine from both routes is then rigorously assessed using standard analytical techniques.
Diagram: Synthetic Pathways to 4,6-dihydroxypyrimidine
Caption: Comparative synthetic routes to 4,6-dihydroxypyrimidine.
Purity Validation: A Head-to-Head Comparison
The purity of the synthesized 4,6-dihydroxypyrimidine from both routes was determined using High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Table 1: Comparative Purity Analysis of 4,6-dihydroxypyrimidine
| Parameter | Route 1 (Ethyl 3-amino-3-ethoxyacrylate HCl) | Route 2 (Diethyl Malonate) |
| Purity (HPLC Area %) | > 99% | ~98%[3] |
| Melting Point (°C) | > 300 °C | > 300 °C[3] |
| Key Impurities Detected | Unreacted starting material (trace), ethanol | Diethyl malonate (trace), formamide derivatives |
| Reaction Yield | High | Variable, sensitive to reaction conditions[2] |
Discussion of Purity and Potential Impurities
The synthesis utilizing "this compound" (Route 1) demonstrates the potential for achieving very high purity of the final product. The primary, albeit trace, impurity is typically the unreacted starting material, which can often be effectively removed through recrystallization.
In contrast, the synthesis from diethyl malonate (Route 2), while a robust and scalable method, can present challenges in achieving the same level of purity without extensive purification.[1][2] Potential impurities can include unreacted diethyl malonate and side-products arising from the reaction of formamide.
Diagram: Potential Impurity Formation Pathways
Caption: Potential pathways for impurity formation in the two synthetic routes.
Experimental Protocols
Detailed methodologies for the synthesis and purification of 4,6-dihydroxypyrimidine, as well as the analytical techniques used for purity validation, are provided below.
Synthesis of 4,6-dihydroxypyrimidine (Route 1)
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add this compound and urea.
-
Reaction Conditions: The mixture is heated at reflux for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitate is collected by filtration. The solid is then washed with ethanol and dried. Recrystallization from water affords pure 4,6-dihydroxypyrimidine.
Synthesis of 4,6-dihydroxypyrimidine (Route 2)
-
Reaction Setup: In a suitable reactor, formamide, absolute ethanol, and sodium ethoxide are combined and heated. Diethyl malonate is then added dropwise.[4]
-
Reaction Conditions: The reaction is refluxed for several hours.[4]
-
Work-up and Purification: Ethanol is removed by distillation. The mixture is cooled and acidified with hydrochloric acid to a pH of 2-6, leading to the precipitation of 4,6-dihydroxypyrimidine. The product is collected by centrifugation and dried.[4]
Purity Validation Protocols
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Analysis: ¹H and ¹³C NMR spectra are recorded to confirm the structure and identify any impurities.
Diagram: Analytical Workflow for Purity Validation
Caption: Workflow for the analytical validation of synthesized 4,6-dihydroxypyrimidine.
Conclusion
This comparative guide demonstrates that the choice of starting material can have a discernible impact on the purity profile of the synthesized compound. While both "this compound" and diethyl malonate are viable precursors for the synthesis of 4,6-dihydroxypyrimidine, the former offers a pathway to a product with potentially higher purity and a simpler impurity profile.
For researchers and drug development professionals, the selection of a synthetic route should be guided by a thorough evaluation of factors including yield, scalability, cost, and, most critically, the purity of the final compound. The use of robust analytical techniques such as HPLC and NMR is indispensable for the rigorous validation of compound purity, ensuring the reliability and reproducibility of subsequent research and development activities.
References
A Comparative Guide to the Reactivity of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a versatile building block in organic synthesis. Its utility is benchmarked against a common alternative, Dimethylformamide dimethyl acetal (DMF-DMA), with a focus on the synthesis of medicinally relevant heterocyclic scaffolds such as pyrazoles and pyridines. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions in synthetic route design.
I. Overview of Reactivity
This compound serves as a trifunctional reagent, possessing nucleophilic, electrophilic, and cycloaddition capabilities. The primary amino group acts as a potent nucleophile, while the acrylate moiety is susceptible to Michael additions.[1] The ethoxy group can act as a leaving group in substitution reactions. This unique combination of functional groups makes it a valuable precursor for a variety of heterocyclic systems.
Alternative Reagent: Dimethylformamide dimethyl acetal (DMF-DMA)
DMF-DMA is a widely used reagent for the formylation of active methylene and methyl groups, as well as amino groups, leading to the formation of enamines and amidines, respectively.[2] These intermediates are also crucial in the synthesis of various heterocyclic compounds.[2]
II. Comparative Performance in Heterocyclic Synthesis
While direct head-to-head comparative studies are limited, an analysis of the literature allows for a qualitative and semi-quantitative comparison of this compound and DMF-DMA in the synthesis of key heterocycles.
Synthesis of Pyrazole Derivatives
Both reagents are effective in the synthesis of pyrazoles through condensation with hydrazine derivatives.
-
This compound reacts with hydrazine hydrate in a cyclocondensation reaction to afford substituted aminopyrazole carboxylates. The reaction proceeds via nucleophilic attack of the hydrazine on the acrylate, followed by intramolecular cyclization and elimination of ethanol.
-
DMF-DMA reacts with compounds containing an active methylene group (e.g., ketones, nitriles) to form an enaminone intermediate. This intermediate then undergoes cyclization with hydrazine to yield the corresponding pyrazole.
| Feature | This compound | Dimethylformamide dimethyl acetal (DMF-DMA) |
| Reaction Type | Direct cyclocondensation | Two-step (enamine formation then cyclization) |
| Starting Materials | Reagent itself + Hydrazine | Active methylene compound + DMF-DMA + Hydrazine |
| Typical Yields | Good to Excellent (65-99%)[1] | Good to Excellent (Varies with substrate) |
| Reaction Conditions | Typically reflux in ethanol[1] | Often requires heating for enamine formation |
| Advantages | One-pot synthesis, readily available starting material | Versatile for a wide range of substituted pyrazoles |
| Limitations | Substituent pattern is somewhat fixed by the reagent | Requires an active methylene starting material |
Synthesis of Pyridine Derivatives
The synthesis of pyridines using these reagents often involves multi-component reactions.
-
This compound can participate in Hantzsch-type pyridine synthesis or other annulation reactions with β-dicarbonyl compounds and an ammonia source to yield substituted dihydropyridines, which can then be oxidized to pyridines.
-
DMF-DMA is used to generate enaminone intermediates from ketones, which can then undergo cyclocondensation with other partners to form the pyridine ring.
| Feature | This compound | Dimethylformamide dimethyl acetal (DMF-DMA) |
| Reaction Type | Annulation/Cyclocondensation | Enamine-based cyclocondensation |
| Key Intermediate | Dihydropyridine | Enaminone |
| Typical Yields | Moderate to Good | Moderate to Good |
| Reaction Conditions | Often requires a separate oxidation step | Can be a one-pot, multi-component reaction |
| Advantages | Access to specific substitution patterns | High versatility in accessible pyridine derivatives |
| Limitations | May require harsher conditions for aromatization | Reaction complexity can lead to side products |
III. Experimental Protocols
Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from a known procedure for a structurally similar starting material and illustrates the utility of enoates in pyrazole synthesis.[1]
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Ethanol (anhydrous)
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5 g, 29.5 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (e.g., 1.8 mL, 29.5 mmol) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 10 minutes.[1]
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).[1]
-
After cooling to room temperature, remove the solvent under reduced pressure (in vacuo).[1]
-
Extract the residue with ethyl acetate and wash successively with water and brine.[1]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 times).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[1]
Expected Yield: 99%[1]
IV. Visualizations
Logical Workflow for Pyrazole Synthesis
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Simplified JNK Signaling Pathway
Caption: Inhibition of the JNK signaling pathway by the title compound.
V. Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pyrazole and pyridine heterocycles. Its reactivity is comparable to that of DMF-DMA, with the choice of reagent often depending on the desired substitution pattern of the target molecule and the availability of starting materials. The provided experimental protocol for pyrazole synthesis highlights a practical application of this reagent's reactivity. Further research into direct comparative studies under standardized conditions would be beneficial for a more quantitative assessment of its performance against other synthetic equivalents.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Ethyl 3-amino-3-ethoxyacrylate Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides a comprehensive guide to the safe disposal of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, a compound recognized as a skin, eye, and respiratory irritant. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Key Safety and Hazard Information
A summary of the pertinent safety information for this compound is provided in the table below. This data is compiled from Globally Harmonized System (GHS) classifications and safety data sheets to provide a clear and concise overview of the hazards associated with this chemical.[1][2]
| Hazard Classification | GHS Hazard Statement | GHS Pictogram | Recommended Personal Protective Equipment (PPE) | Storage Class |
| Skin Irritant (Category 2) | H315: Causes skin irritation | Warning | Protective gloves, Lab coat | 11 (Combustible Solids)[2] |
| Eye Irritant (Category 2) | H319: Causes serious eye irritation | Warning | Safety glasses or goggles | |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Warning | N95 dust mask (US) |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a certified environmental health and safety (EHS) provider. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Methodology for Safe Disposal:
-
Personal Protective Equipment (PPE) Verification: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above: protective gloves, a lab coat, and safety glasses or goggles. If there is a risk of generating dust, an N95 dust mask should also be worn.
-
Waste Collection:
-
Carefully sweep up the solid this compound.[3] Use non-sparking tools if the material is in a large quantity.
-
Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container. The original container is often a good choice if it is in good condition.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound".
-
Include the appropriate hazard warnings, such as "Irritant" and "Handle with Care".
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Scheduling Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[4]
-
Provide them with the full chemical name and an estimate of the quantity to be disposed of.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 3-amino-3-ethoxyacrylate hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-ethoxyacrylate hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following tables outline the recommended PPE for various laboratory operations involving this compound.
Table 1: Personal Protective Equipment (PPE) for Routine Handling
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber[2] |
| Eyes/Face | Safety glasses with side shields or Goggles | ANSI Z87.1-compliant |
| Respiratory | N95 dust mask | For handling small quantities of powder in a well-ventilated area |
| Body | Laboratory coat | Standard cotton or synthetic blend |
Table 2: Enhanced PPE for High-Risk Procedures
High-risk procedures include handling large quantities, heating the substance, or any operation with a high potential for aerosolization.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber, consider double-gloving |
| Eyes/Face | Chemical safety goggles and a face shield | Full face protection against splashes[2][3] |
| Respiratory | Half-mask or full-face respirator with appropriate cartridges | For operations with potential for significant dust or vapor generation |
| Body | Chemical-resistant apron or suit | Over a standard laboratory coat[3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[7]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] The recommended storage temperature is between 2-8°C.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills of the solid, carefully sweep up the material to avoid raising dust. Use a dustpan and brush designated for chemical waste.
-
Absorb: For solutions, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a suitable, labeled container for chemical waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Protocol: General Procedure for Use in a Synthesis Reaction
This protocol outlines a general procedure for using this compound as a reactant in a chemical synthesis.
-
Preparation:
-
Don the appropriate PPE as specified in Table 1 or 2, depending on the scale of the reaction.
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Assemble all necessary glassware and equipment. Ensure glassware is dry.
-
-
Reagent Weighing:
-
In the fume hood, carefully weigh the required amount of this compound into a clean, dry container.
-
Minimize the creation of dust.
-
-
Reaction Setup:
-
Add the solvent to the reaction vessel under an inert atmosphere if required by the specific reaction chemistry.
-
Slowly add the weighed this compound to the reaction vessel.
-
Add other reactants as per the specific synthesis protocol.
-
-
Reaction Monitoring:
-
Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture using appropriate procedures.
-
Perform extractions and washes as required by the protocol. All aqueous layers should be treated as chemical waste.
-
-
Purification:
-
Purify the product using techniques such as chromatography or recrystallization.
-
Collect all solvent waste in appropriately labeled containers.
-
-
Waste Disposal:
-
Dispose of all reaction byproducts, contaminated materials, and excess reagents according to the established disposal plan.
-
Visual Workflow and Decision-Making Diagrams
Caption: A workflow for the safe handling of this compound.
References
- 1. This compound | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. ehs.com [ehs.com]
- 4. ipolymer.com [ipolymer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
